molecular formula C10H9BrN2S B14026768 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Cat. No.: B14026768
M. Wt: 269.16 g/mol
InChI Key: JAJZJNRYSRHTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromo-4-methylphenyl)thiazol-2-amine is a useful research compound. Its molecular formula is C10H9BrN2S and its molecular weight is 269.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Bromo-4-methylphenyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromo-4-methylphenyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

5-(2-bromo-4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2S/c1-6-2-3-7(8(11)4-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)

InChI Key

JAJZJNRYSRHTJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=C(S2)N)Br

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Molecular Weight and Formula Analysis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar of scientific rigor. For researchers and scientists, the confirmation of a molecule's identity and purity is paramount before its advancement through the development pipeline. This guide provides an in-depth technical overview of the essential analytical methodologies for determining the molecular weight and confirming the molecular formula of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine, a compound of interest for further investigation.

This document is structured to provide not just procedural steps but also the underlying scientific principles and rationale, reflecting the perspective of a seasoned application scientist. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.

Compound Profile: 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Before delving into the analytical techniques, a thorough theoretical analysis of the target molecule is crucial. This establishes the expected values against which experimental data will be compared.

Molecular Structure:

Molecular Formula Determination:

Based on the chemical name, the molecular formula is deduced as C₁₀H₉BrN₂S .

Theoretical Molecular Weight and Elemental Composition:

A precise understanding of the theoretical values is critical for the validation of experimental results. These calculations are based on the atomic masses of the constituent elements.

ParameterValue
Molecular Formula C₁₀H₉BrN₂S
Monoisotopic Mass 267.9724 u
Average Molar Mass 268.15 g/mol
Elemental Composition
Carbon (C)44.62%
Hydrogen (H)3.37%
Bromine (Br)29.70%
Nitrogen (N)10.41%
Sulfur (S)11.91%

Part 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate determination of a molecule's mass and, by extension, its elemental composition.[1][2] Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, often to within a few parts per million (ppm), enabling the differentiation of compounds with the same nominal mass but different molecular formulas.[3]

Principle of the Technique

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision.[1] This high accuracy allows for the determination of the exact mass of the molecular ion, which can then be used to deduce the most likely molecular formula.

Experimental Protocol

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg) of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine in a high-purity solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Perform a serial dilution to obtain a final concentration of approximately 1 µg/mL. The use of a dilute sample minimizes the potential for ion suppression and detector saturation.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required.

  • Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique that typically produces intact molecular ions.[4]

  • Polarity: Positive ion mode is recommended to promote the formation of the protonated molecule, [M+H]⁺.

  • Mass Range: Set the mass range to scan from m/z 100 to 500 to ensure the detection of the molecular ion and potential fragments.

  • Resolution: A resolution of at least 10,000 is necessary to achieve the required mass accuracy for formula determination.[1]

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the sample.

  • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

  • Analyze the isotopic pattern of the molecular ion peak. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, will result in a characteristic M+2 peak of nearly equal intensity to the monoisotopic peak.[5]

  • Utilize the instrument's software to calculate the molecular formula from the accurate mass of the [M+H]⁺ ion. The software will generate a list of possible formulas within a specified mass tolerance (e.g., ±5 ppm).

Data Interpretation and Validation

The experimentally determined accurate mass of the [M+H]⁺ ion should be compared to the theoretical value. The molecular formula that provides the best match, and is consistent with the isotopic pattern, is considered the correct one. The presence of the characteristic bromine isotope pattern provides a strong validation of the proposed formula.[5][6]

Part 2: Elemental Analysis for Empirical Formula Verification

Elemental analysis, specifically CHNS analysis, is a combustion-based technique used to determine the weight percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[7][8] This method provides a direct measure of the elemental composition, which can be used to confirm the empirical and molecular formula of a compound.

Principle of the Technique

A small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of a catalyst and excess oxygen.[8][9] This process converts the carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas, and sulfur to sulfur dioxide. These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[8]

Experimental Protocol

1. Sample Preparation:

  • Ensure the sample of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine is pure and completely dry, as residual solvents or impurities will lead to inaccurate results.[10]

  • Homogenize the sample to ensure a representative analysis.

  • Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

2. Instrumentation and Parameters:

  • Elemental Analyzer: A dedicated CHNS elemental analyzer is used.

  • Combustion Temperature: Typically around 1000 °C.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Special Considerations for Halogens: For halogenated compounds, the elemental analyzer must be equipped with appropriate scrubbers to remove the corrosive and interfering combustion byproducts, such as hydrogen bromide.[11]

3. Data Acquisition and Analysis:

  • The instrument's software will automatically calculate the percentage of C, H, N, and S based on the detector response and the initial sample weight.

  • The analysis should be performed in triplicate to ensure the precision and accuracy of the results.

Data Interpretation and Validation

The experimentally determined weight percentages of C, H, N, and S should be compared to the theoretical values calculated from the molecular formula. A close agreement, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and, by extension, its molecular formula.[10]

Visualization of Analytical Workflows

To provide a clear visual representation of the methodologies described, the following diagrams illustrate the key steps in each analytical process.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation start Weigh ~1 mg of Compound dissolve Dissolve in Methanol/Acetonitrile start->dissolve dilute Dilute to 1 µg/mL dissolve->dilute inject Inject into ESI Source dilute->inject ionize Generate [M+H]⁺ Ions inject->ionize analyze Analyze in Q-TOF/Orbitrap ionize->analyze detect Detect Ions analyze->detect mass Determine Accurate Mass detect->mass isotope Analyze Isotopic Pattern mass->isotope formula Calculate Molecular Formula isotope->formula validate Validate with Bromine Pattern formula->validate

Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.

Elemental_Analysis_Workflow cluster_prep_ea Sample Preparation cluster_analysis_ea CHNS Analysis cluster_data_ea Data Interpretation start_ea Dry and Homogenize Sample weigh_ea Weigh 2-3 mg in Tin Capsule start_ea->weigh_ea combust Combust at ~1000 °C with O₂ weigh_ea->combust scrub Scrub Halogen Byproducts combust->scrub separate Separate Combustion Gases scrub->separate detect_ea Detect with TCD separate->detect_ea calculate Calculate %C, %H, %N, %S detect_ea->calculate compare Compare with Theoretical Values calculate->compare confirm Confirm Elemental Composition compare->confirm

Caption: Elemental Analysis (CHNS) Workflow.

Conclusion

The synergistic application of high-resolution mass spectrometry and elemental analysis provides a robust and comprehensive approach to the molecular weight and formula determination of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine. HRMS offers unparalleled accuracy in mass measurement and invaluable structural clues through isotopic patterns, while elemental analysis provides a direct and quantitative confirmation of the elemental composition. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently establish the identity and purity of this and other novel chemical entities, a critical step in the journey of drug discovery and development.

References

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. (URL: [Link])

  • MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. (URL: [Link])

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. (URL: [Link])

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. (URL: [Link])

  • ELEMENTAL ANALYSIS. EOLSS.net. (URL: [Link])

  • Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. (URL: [Link])

  • Combustion Elemental Analysis. Analytik Jena. (URL: [Link])

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology - ACS Publications. (URL: [Link])

  • 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. (URL: [Link])

  • Molar Mass, Molecular Weight and Elemental Composition Calculator. WebQC.org. (URL: [Link])

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (URL: [Link])

  • Summary of CHNS Elemental Analysis Common Problems. (URL: [Link])

  • Molecular Weight Calculator (Molar Mass). (URL: [Link])

  • CHNS Elemental Analysers. The Royal Society of Chemistry. (URL: [Link])

  • Molecular Weight Calculator (Molar Mass). Calculator.net. (URL: [Link])

  • How Does a CHNSO Analyzer Work?. AZoM. (URL: [Link])

  • Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. PMC. (URL: [Link])

  • Molecular Weight Calculator. Omni Calculator. (URL: [Link])

  • Isotope distributions. (URL: [Link])

  • Mass spectra of some simple isotopic molecules. (URL: [Link])

  • 6.4: Isotope Abundance. Chemistry LibreTexts. (URL: [Link])

  • mass spectra - the M+2 peak. Chemguide. (URL: [Link])

Sources

Technical Deep Dive: 2-Amino-5-Arylthiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-5-arylthiazole scaffold represents a privileged structure in medicinal chemistry, characterized by a five-membered heterocyclic core that effectively bridges lipophilic aryl domains with polar, hydrogen-bonding amine motifs. This architecture is particularly valued for its ability to mimic peptide bonds and interact with ATP-binding pockets in kinases, making it a cornerstone in the design of inhibitors for targets such as Cyclin-Dependent Kinases (CDK) , Interleukin-2 Inducible T-cell Kinase (Itk) , and various microbial pathogens.

This technical guide dissects the synthetic architectures, structure-activity relationships (SAR), and experimental protocols required to exploit this scaffold. Unlike generic reviews, this document focuses on the causality of synthetic choices and the mechanistic basis of biological efficacy.

Section 1: Structural Architecture & SAR Analysis

The pharmacological versatility of 2-amino-5-arylthiazoles stems from their ability to serve as a rigid linker that orients substituents into specific protein sub-pockets.

The Core Pharmacophore

The thiazole ring is planar and aromatic.[1] The sulfur atom acts as a weak hydrogen bond acceptor, while the basic nitrogen (N3) is a strong acceptor.

  • Position 2 (Amino Group): The primary vector for hydrogen bonding. In kinase inhibitors, this amine often acts as a donor to the hinge region backbone carbonyls. Acylation (amide formation) at this position modulates

    
    , improves metabolic stability, and often enhances potency by reducing desolvation penalties.
    
  • Position 5 (Aryl Group): This is the critical "hydrophobic tail." In 4,5-diaryl systems, the C5-aryl group typically occupies the hydrophobic pocket adjacent to the ATP binding site (e.g., the gatekeeper region). Direct C-C bond attachment restricts conformational freedom, locking the molecule into a bioactive conformation.

  • Position 4: Substituents here (often phenyl or alkyl) provide steric bulk that can induce out-of-plane twisting of the C5-aryl group, a feature often manipulated to tune selectivity between homologous enzymes.

SAR Decision Map

The following diagram illustrates the logical flow of structural modifications used to optimize this scaffold.

SAR_Logic Core 2-Amino-5-Arylthiazole Core Scaffold C2_Mod C2-Amino Modifications Core->C2_Mod C5_Mod C5-Aryl Tuning Core->C5_Mod C4_Mod C4-Position Core->C4_Mod C2_Amide Acylation (Amides) Increases Lipophilicity Hinge Binder C2_Mod->C2_Amide C2_Urea Urea Derivatization Additional H-Bonding C2_Mod->C2_Urea C5_Elec Electron Withdrawing Groups (F, Cl, CF3) Metabolic Stability C5_Mod->C5_Elec C5_Steric Ortho-Substitution Induces Torsion Selectivity Filter C5_Mod->C5_Steric C4_Ph Phenyl/Alkyl Steric Gating C4_Mod->C4_Ph

Figure 1: Structure-Activity Relationship (SAR) logic flow for optimizing 2-amino-5-arylthiazoles.

Section 2: Synthetic Strategies

Two primary strategies dominate the synthesis of these derivatives: the classical Hantzsch Synthesis and the modern Transition Metal-Catalyzed Cross-Coupling .

Method A: The Modified Hantzsch Synthesis
  • Mechanism: Condensation of thiourea with an

    
    -halo ketone.
    
  • Utility: Excellent for generating the thiazole ring de novo.

  • Limitation: To generate a 5-aryl derivative directly, one requires an

    
    -halo-
    
    
    
    -aryl ketone (e.g.,
    
    
    -bromobenzyl ketone), which can be unstable or difficult to synthesize. Consequently, this method is often limited to 4-aryl-5-unsubstituted or 4,5-diaryl systems where the starting materials are accessible.
Method B: C5-Halogenation & Suzuki Coupling (Recommended)

This is the industry-standard approach for generating diverse libraries. It decouples ring formation from diversification.

  • Step 1: Synthesis of the parent 2-aminothiazole (or purchase).

  • Step 2: Regioselective electrophilic halogenation at C5.

  • Step 3: Palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids.

This route allows for the late-stage introduction of the aryl moiety, enabling the rapid parallel synthesis of SAR libraries.

Synthesis_Workflow Start Start: 2-Aminothiazole Step1 Step 1: Protection (Optional) Reagent: (Boc)2O or Ac2O Prevents N-arylation later Start->Step1 If sensitive Step2 Step 2: C5-Bromination Reagent: NBS, MeCN or Br2, AcOH Electrophilic Aromatic Substitution Start->Step2 Direct route Step1->Step2 Step3 Intermediate: 2-Amino-5-bromothiazole Step2->Step3 Step4 Step 3: Suzuki Coupling Reagent: Ar-B(OH)2, Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C Step3->Step4 End Product: 2-Amino-5-Arylthiazole Step4->End

Figure 2: Step-wise synthetic workflow for the generation of 5-arylthiazole libraries via cross-coupling.

Section 3: Detailed Experimental Protocols

These protocols are designed for reproducibility and scalability in a medicinal chemistry setting.

Protocol 1: Regioselective C5-Bromination of 2-Aminothiazole

Objective: To synthesize 2-amino-5-bromothiazole hydrobromide. Rationale: Using NBS (N-bromosuccinimide) provides a controlled source of electrophilic bromine, minimizing poly-bromination.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Dissolution: Dissolve 2-aminothiazole (10.0 mmol, 1.0 g) in acetonitrile (50 mL). Cool the solution to 0°C in an ice bath.

    • Note: Acetonitrile is preferred over acetic acid here for easier workup and cleaner reaction profiles for acid-sensitive substrates.

  • Bromination: Dissolve NBS (10.5 mmol, 1.87 g) in acetonitrile (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The product often precipitates as the hydrobromide salt.

  • Workup:

    • Concentrate the solvent to ~10 mL under reduced pressure.

    • Add cold diethyl ether (50 mL) to fully precipitate the salt.

    • Filter the solid, wash with ether (2 x 20 mL), and dry under vacuum.

  • Yield: Typically 85-95%. The product is a shelf-stable beige solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: Coupling of 2-amino-5-bromothiazole with Phenylboronic acid. Rationale: The use of a biphasic system (Dioxane/Water) with


 ensures solubility of the inorganic base while protecting the catalyst.
  • Reagents:

    • 2-Amino-5-bromothiazole (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • 
       (5 mol%, 0.05 mmol) - Handle in glovebox or under Argon flow.
      
    • 
       (2.0 M aqueous solution, 3.0 mmol)
      
    • 1,4-Dioxane (10 mL, degassed)

  • Assembly: In a microwave vial or pressure tube, combine the bromide, boronic acid, and palladium catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane and aqueous carbonate solution via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

    • Checkpoint: The reaction mixture should turn black (Pd black precipitation) upon completion.

  • Workup:

    • Cool to room temperature.[2] Dilute with EtOAc (30 mL) and Water (10 mL).

    • Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[3][4]
      
  • Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

    • Note: Free amine thiazoles can streak on silica. Adding 1% Triethylamine to the eluent is recommended.

Section 4: Biological Data Summary

The following table summarizes key biological activities associated with 2-amino-5-arylthiazole derivatives, highlighting their potential as kinase inhibitors and antimicrobial agents.

Target / ApplicationCompound Class

/ MIC Range
Mechanism of ActionReference
Itk (Kinase) 2-amino-5-[(thiomethyl)aryl]thiazole2 - 50 nMATP-competitive inhibition; blocks T-cell signaling
CDK5/p25 2-acylamino-5-arylthiazole5 - 300 nMCompetes with ATP; potential for Alzheimer's treatment
Candida albicans 2-amino-4,5-diarylthiazole9 - 50

M
Disruption of ergosterol biosynthesis (potential)
Src Kinase 2-amino-5-arylthiazole< 100 nMDual Src/Abl inhibition

References

  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2006).[5][6][7] URL:[Link]

  • Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Source: Bioorganic & Medicinal Chemistry Letters (2004).[8] URL:[Link]

  • Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Source: Molecules (2020).[9] URL:[Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Source: Journal of Medicinal Chemistry (2004).[8] URL:[Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: Molecules (2021).[9][10] URL:[Link]

Sources

An In-Depth Technical Guide to the Safety Data Sheet and Toxicity Profile of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the available safety information and a proposed toxicological evaluation strategy for the novel research compound, 5-(2-Bromo-4-methylphenyl)thiazol-2-amine. As a molecule of interest in contemporary drug discovery and chemical research, a thorough understanding of its potential hazards and biological effects is paramount for ensuring laboratory safety and guiding future development.

This document is structured to provide both immediate practical safety guidance in the format of a Globally Harmonized System (GHS) compliant Safety Data Sheet (SDS), and a forward-looking, in-depth toxicological profiling strategy for researchers and drug development professionals.

Part 1: Safety Data Sheet (SDS)

A Note on Data Availability: As of the date of this publication, a comprehensive, experimentally verified Safety Data Sheet for 5-(2-Bromo-4-methylphenyl)thiazol-2-amine has not been formally established. The following 16-section SDS has been constructed based on data from structurally similar compounds, predictive toxicology models, and general principles of chemical safety. It should be used as a preliminary guide and updated as empirical data becomes available.

SECTION 1: Identification
Product Name: 5-(2-Bromo-4-methylphenyl)thiazol-2-amine
Synonyms: Not available
CAS Number: Not assigned
Molecular Formula: C10H9BrN2S
Molecular Weight: 270.16 g/mol
Recommended Use: For research and development purposes only.
Supplier: [Supplier Name, Address, and Contact Information to be inserted]
Emergency Telephone: [Emergency Contact Number to be inserted]
SECTION 2: Hazard(s) Identification

GHS Classification (Predicted):

  • Acute Toxicity, Oral: Category 4 - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3 - May cause respiratory irritation.

GHS Label Elements:

  • Pictogram:

    
    
    
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • Prevention:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

      • P264: Wash skin thoroughly after handling.

      • P270: Do not eat, drink or smoke when using this product.

      • P271: Use only outdoors or in a well-ventilated area.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • Response:

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P330: Rinse mouth.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

      • P332+P313: If skin irritation occurs: Get medical advice/attention.

      • P362: Take off contaminated clothing and wash before reuse.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P337+P313: If eye irritation persists: Get medical advice/attention.

      • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

      • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

    • Storage:

      • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

      • P405: Store locked up.

    • Disposal:

      • P501: Dispose of contents/container to an approved waste disposal plant.

Other Hazards:

No additional hazards have been identified.

SECTION 3: Composition/Information on Ingredients
Component CAS Number Concentration
5-(2-Bromo-4-methylphenyl)thiazol-2-amineNot assigned≥95%
SECTION 4: First-Aid Measures
  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or physician immediately.

SECTION 5: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be produced such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide gas.

  • Special Protective Equipment for Fire-Fighters: Wear self-contained breathing apparatus for firefighting if necessary.

SECTION 6: Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

SECTION 7: Handling and Storage
  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C.

SECTION 8: Exposure Controls/Personal Protection
  • Exposure Limits: No occupational exposure limits have been established.

  • Engineering Controls: Use in a well-ventilated area.

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields conforming to EN166.

    • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

    • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

    • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

SECTION 9: Physical and Chemical Properties
Appearance: Solid (predicted)
Odor: No data available
Odor Threshold: No data available
pH: No data available
Melting Point/Freezing Point: No data available
Initial Boiling Point and Boiling Range: No data available
Flash Point: No data available
Evaporation Rate: No data available
Flammability (solid, gas): No data available
Upper/Lower Flammability or Explosive Limits: No data available
Vapor Pressure: No data available
Vapor Density: No data available
Relative Density: No data available
Solubility: No data available
Partition Coefficient: n-octanol/water: No data available
Auto-ignition Temperature: No data available
Decomposition Temperature: No data available
Viscosity: No data available
SECTION 10: Stability and Reactivity
  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: No data available.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions: Carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide gas.

SECTION 11: Toxicological Information

Acute Toxicity (Predicted):

  • Oral LD50: No data available. Based on structural analogs, harmful if swallowed.

  • Inhalation LC50: No data available.

  • Dermal LD50: No data available.

Skin Corrosion/Irritation: Causes skin irritation (predicted).

Serious Eye Damage/Eye Irritation: Causes serious eye irritation (predicted).

Respiratory or Skin Sensitization: No data available.

Germ Cell Mutagenicity: No data available.

Carcinogenicity: No data available.

Reproductive Toxicity: No data available.

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation (predicted).

Specific Target Organ Toxicity - Repeated Exposure: No data available.

Aspiration Hazard: No data available.

SECTION 12: Ecological Information
  • Toxicity: No data available.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

  • Other Adverse Effects: No data available.

SECTION 13: Disposal Considerations
  • Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

SECTION 14: Transport Information

Not regulated as a hazardous material for transportation.

SECTION 15: Regulatory Information

This safety data sheet complies with the requirements of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

SECTION 16: Other Information
  • Date of Preparation: February 17, 2026

  • Disclaimer: The information provided in this Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.

Part 2: A Proposed Framework for the Toxicological Evaluation of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Introduction: The Imperative for a Comprehensive Toxicity Profile

As a novel chemical entity, 5-(2-Bromo-4-methylphenyl)thiazol-2-amine lacks the extensive toxicological data required for a full safety assessment. The presence of a brominated aromatic ring and a thiazole-amine core, structural motifs found in various bioactive molecules, suggests the potential for significant biological activity. Therefore, a systematic and tiered approach to toxicological evaluation is essential to characterize its potential risks to human health and the environment. This section outlines a scientifically rigorous, multi-faceted strategy for elucidating the toxicity profile of this compound, integrating in silico, in vitro, and in vivo methodologies.

In Silico Toxicity Prediction: A First Look at Potential Liabilities

Prior to embarking on costly and time-consuming experimental studies, computational toxicology tools can provide valuable initial insights into the potential hazards of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine. These models use the chemical structure to predict a range of toxicological endpoints.

Recommended In Silico Tools:

  • ProTox-3.0: Predicts oral toxicity (LD50), organ toxicity (hepatotoxicity), and toxicological endpoints such as mutagenicity and carcinogenicity.[1]

  • Leadscope Model Applier™: A comprehensive tool for predicting a wide array of toxicity endpoints, with models often developed in collaboration with regulatory agencies.[2]

  • ACD/Tox Suite™: Provides predictions for acute and aquatic toxicity, endocrine disruption, and mutagenicity.[3]

Predicted Physicochemical Properties (Illustrative):

The following table presents predicted physicochemical properties for a structurally similar compound, which can be used as a preliminary guide.

PropertyPredicted Value
Molecular Weight 270.16 g/mol
logP ~3.5
Aqueous Solubility Low
pKa (most basic) ~4.5 (thiazole amine)
pKa (most acidic) ~14.0 (amine proton)

Data is estimated and should be confirmed experimentally.

Proposed In Vitro Toxicity Testing Workflow: A Stepwise Experimental Approach

The following in vitro assays are proposed to provide a foundational understanding of the compound's cellular toxicity.

Caption: Proposed In Vitro Toxicity Testing Workflow.

1. Cytotoxicity Assessment (MTT/XTT Assay)

  • Objective: To determine the concentration-dependent effect of the compound on cell viability and to calculate the IC50 (half-maximal inhibitory concentration).

  • Methodology:

    • Culture a relevant human cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if evaluating as an anti-cancer agent) in 96-well plates.[4]

    • Treat the cells with a range of concentrations of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine for 24 to 72 hours.

    • Add MTT or XTT reagent to each well. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[5][6]

    • Measure the absorbance of the formazan product using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

2. Genotoxicity Assessment

  • Objective: To evaluate the potential of the compound to induce genetic mutations or chromosomal damage.

  • Methodologies:

    • Bacterial Reverse Mutation Assay (Ames Test): This test identifies substances that can cause gene mutations.[7] It uses several strains of Salmonella typhimurium with mutations in the histidine operon. A positive result indicates that the compound is a mutagen.

    • In Vitro Micronucleus Assay: This assay detects chromosomal damage (clastogenicity) or abnormal chromosome numbers (aneugenicity) in mammalian cells.[1] The formation of micronuclei in treated cells indicates genotoxic potential.

3. Cardiotoxicity Screening (hERG Assay)

  • Objective: To assess the potential of the compound to inhibit the hERG potassium channel, which can lead to a life-threatening cardiac arrhythmia known as Torsade de Pointes.[8]

  • Methodology:

    • Use a cell line stably expressing the hERG channel.

    • Employ automated patch-clamp electrophysiology to measure the hERG channel current in the presence and absence of the test compound.[9]

    • Determine the concentration-dependent inhibition of the hERG current and calculate an IC50 value.

Proposed In Vivo Toxicity Testing Strategy: A Tiered Approach

Should the in vitro data suggest a favorable profile or if further development is warranted, in vivo studies are necessary to understand the compound's effects in a whole organism.

Caption: Tiered In Vivo Toxicity Testing Strategy.

1. Acute Oral Toxicity Study (OECD Guidelines)

  • Objective: To determine the acute oral toxicity (LD50) of the compound and to identify clinical signs of toxicity and potential target organs.

  • Methodology: Follow the OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[3][7] This involves a stepwise dosing procedure with a small number of animals to classify the compound's toxicity and estimate the LD50. Observations include mortality, clinical signs, body weight changes, and gross necropsy findings.

2. Further In Vivo Studies

Based on the results of the acute toxicity study and the intended use of the compound, further studies may be warranted, such as:

  • 28-Day Repeated Dose Toxicity Study: To evaluate the effects of repeated exposure and to identify a No-Observed-Adverse-Effect Level (NOAEL).

  • Chronic Toxicity and Carcinogenicity Studies: For compounds intended for long-term human use.

Structure-Activity Relationship (SAR) Insights

The toxicological profile of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine is likely influenced by its key structural features:

  • Thiazole Ring: A common scaffold in many biologically active compounds, its metabolic fate can influence toxicity.

  • 2-Amino Group: Can be a site for metabolic transformations, potentially leading to the formation of reactive metabolites.

  • Bromo-phenyl Moiety: The position of the bromo and methyl groups on the phenyl ring will affect the electronic properties and steric hindrance of the molecule, which can influence its binding to biological targets and its metabolic profile. The presence of a halogen can sometimes be associated with increased persistence or specific metabolic pathways.

References

  • ProTox-3.0 - Prediction of TOXicity of chemicals. (2024, May 15). Charité - Universitätsmedizin Berlin. [Link]

  • Leadscope Model Applier™. (2025, April 15). Instem. [Link]

  • ToxStudio® | In Silico Toxicology Platform | Toxicity Prediction. (n.d.). Certara. [Link]

  • Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™. (n.d.). ACD/Labs. [Link]

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2025, November 26). GenEvolutioN. [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals. (n.d.). GOV.UK. [Link]

  • hERG Assay Services. (n.d.). Reaction Biology. [Link]

  • hERG Safety. (n.d.). Cyprotex. [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (n.d.). U.S. Food and Drug Administration. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]

  • In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion. (n.d.). OUCI. [Link]

  • DRAFT Guidance for the Preparation of Toxicological Profiles. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

Sources

Thiazol-2-amine: The "Master Key" Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazol-2-amine scaffold represents one of the most prolific and "privileged" substructures in modern medicinal chemistry, particularly within the realm of protein kinase inhibitors (PKIs). Its planar, five-membered heterocyclic architecture allows it to function as a potent ATP-mimetic, anchoring small molecules into the kinase hinge region with high fidelity.

This guide dissects the structural, synthetic, and biological utility of the thiazol-2-amine core.[1][2] We analyze its binding thermodynamics, detail the Hantzsch synthesis essential for library generation, and provide rigorous protocols for biochemical validation. Furthermore, we address the "toxicophore" controversy—balancing its high affinity with metabolic liability management.

Structural Basis of Potency: The Hinge-Binding Motif

The dominance of thiazol-2-amine in drug discovery stems from its ability to mimic the adenine ring of ATP. In the ATP-binding pocket of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes. This region dictates inhibitor affinity and selectivity.

Pharmacophore Mechanics

The thiazol-2-amine moiety presents a critical Donor-Acceptor (D-A) motif:

  • Endocyclic Nitrogen (N3): Acts as a Hydrogen Bond Acceptor . It typically engages the backbone amide nitrogen of a conserved hinge residue (e.g., Met318 in BRAF, Leu83 in CDK2).

  • Exocyclic Amino Group (C2-NH2): Acts as a Hydrogen Bond Donor . It interacts with the backbone carbonyl oxygen of the adjacent hinge residue (e.g., Glu81 in CDK2).

This bidentate interaction locks the inhibitor into the active site, positioning variable substituents at the C4 and C5 positions to explore the hydrophobic "gatekeeper" pocket or the solvent-exposed front regions.

Visualization of Binding Mode

The following diagram illustrates the canonical binding interaction between the thiazol-2-amine scaffold and a generic kinase hinge region.

BindingMode Scaffold Thiazol-2-amine Core Gatekeeper Gatekeeper Residue Scaffold->Gatekeeper Hydrophobic Interaction (C5) Solvent Solvent Front Scaffold->Solvent Solubilizing Groups (C4) N3 Endocyclic N (N3) (H-Bond Acceptor) Scaffold->N3 NH2 Exocyclic NH2 (H-Bond Donor) Scaffold->NH2 Hinge_Backbone Kinase Hinge Region (Backbone) Residue_NH Backbone NH (Met/Leu) Hinge_Backbone->Residue_NH Residue_CO Backbone C=O (Glu/Met) Hinge_Backbone->Residue_CO N3->Residue_NH H-Bond (2.8-3.0 Å) NH2->Residue_CO H-Bond (2.8-3.0 Å)

Figure 1: Canonical bidentate hydrogen bonding network between thiazol-2-amine and kinase hinge residues.

Case Studies in Drug Design

The scaffold's versatility is exemplified in several FDA-approved therapies.

DrugTarget(s)Role of Thiazole ScaffoldKey Structural Insight
Dasatinib (BMS-354825)BCR-ABL, SRCHinge BinderThe thiazole nitrogen binds to Met318 (Abl). The C5-carboxamide extends into the solvent region, improving solubility.
Dabrafenib BRAF V600EHinge BinderThe 2-aminothiazole core anchors the molecule; fluorination and sulfonamide groups tune metabolic stability and potency.
BMS-387032 (SNS-032)CDK2/7/9Hinge BinderDemonstrates that C5-substitution is critical for selectivity against other serine/threonine kinases.

Expert Insight: In Dasatinib , the thiazole is central to its "Type I" binding mode (binding to the active conformation). The high affinity (


 nM for Src) is directly attributed to the rigid entropy-enthalpy compensation provided by the thiazole ring.

Synthetic Architectures: The Hantzsch Protocol

To explore this scaffold, robust synthetic access is required. The Hantzsch Thiazole Synthesis remains the gold standard due to its modularity.

Reaction Mechanism

The reaction involves the condensation of an


-haloketone with a thiourea (or thioamide). It proceeds via an initial nucleophilic attack by sulfur, followed by cyclization and dehydration.
Standard Operating Procedure (SOP)

Objective: Synthesis of 4-phenylthiazol-2-amine (Model Compound).

Reagents:

  • Acetophenone (1.0 eq)

  • Bromine or N-Bromosuccinimide (NBS) (1.0 eq)

  • Thiourea (2.0 eq)

  • Ethanol (Solvent)[2][3]

Protocol:

  • Bromination: Dissolve acetophenone (10 mmol) in ethanol (20 mL). Add bromine (10 mmol) dropwise at

    
    . Stir for 1 hour to generate 2-bromoacetophenone in situ.
    
  • Condensation: Add thiourea (20 mmol) directly to the reaction vessel.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).
    
  • Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate. Neutralize with aqueous

    
     to pH 8.
    
  • Purification: Filter the precipitate or extract with dichloromethane (DCM). Recrystallize from ethanol/water.

HantzschSynthesis Ketone Alpha-Halo Ketone (Electrophile) Mix Mixing in EtOH (Reflux 2-4h) Ketone->Mix Thiourea Thiourea (Nucleophile) Thiourea->Mix Intermediate S-Alkylation Intermediate Mix->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Product Thiazol-2-amine Derivative Cyclization->Product

Figure 2: Workflow for the Hantzsch synthesis of thiazol-2-amine derivatives.[4]

Experimental Validation: Kinase Inhibition Assay

Once synthesized, the compounds must be validated for potency (


). The ADP-Glo™ Kinase Assay  (Promega) is recommended for its high sensitivity and Z' factor suitability for HTS.
Assay Principle

This is a luminescent ADP detection assay.

  • Kinase Reaction: Kinase + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • ADP Depletion: Unused ATP is depleted.

  • ADP Detection: ADP is converted back to ATP, which is then used by luciferase to generate light. Luminescence is directly proportional to kinase activity (ADP production).

Step-by-Step Protocol

Materials:

  • Recombinant Kinase (e.g., SRC, BRAF).

  • Substrate (e.g., Poly Glu:Tyr 4:1).

  • Ultra-Pure ATP (

    
     or at 
    
    
    
    ).
  • Test Compounds (dissolved in DMSO).[5][6]

Workflow:

  • Preparation: Prepare 2.5x Kinase/Substrate buffer and 2.5x ATP buffer.

  • Incubation:

    • Add

      
       compound (serial dilution) to 384-well plate.
      
    • Add

      
       Kinase/Substrate mix.
      
    • Add

      
       ATP mix to start reaction.
      
    • Incubate at RT for 60 minutes.

  • Depletion: Add

    
     ADP-Glo™ Reagent. Incubate 40 min (stops kinase, depletes ATP).
    
  • Detection: Add

    
     Kinase Detection Reagent. Incubate 30 min (converts ADP to ATP 
    
    
    
    Light).
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate

    
    .
    

KinaseAssay Step1 Kinase Reaction (Enzyme + Subst + ATP) Step2 Inhibitor Addition (Serial Dilution) Step1->Step2 Incubate 60m Step3 ADP-Glo Reagent (Deplete ATP) Step2->Step3 Stop Rxn Step4 Detection Reagent (ADP -> ATP -> Light) Step3->Step4 Incubate 40m Readout Luminescence (RLU Measurement) Step4->Readout Quantify

Figure 3: ADP-Glo™ Kinase Assay workflow for IC50 determination.

Challenges: The Toxicophore Alert

While privileged, the 2-aminothiazole scaffold is often flagged as a structural alert.[7]

  • Metabolic Activation: The C4-C5 double bond is susceptible to epoxidation by Cytochrome P450 enzymes. This epoxide can open to form reactive intermediates (thioureas or

    
    -diketones) that covalently bind to proteins, leading to hepatotoxicity.
    
  • Mitigation Strategy: "Blocking" the C4 or C5 positions with substituents (e.g., methyl, phenyl, or fluorine) significantly reduces metabolic liability by sterically hindering P450 approach or electronically deactivating the double bond. Dabrafenib utilizes a bulky substitution pattern to mitigate this risk.

References

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[8][9][10] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825)."[8][9][10] Journal of Medicinal Chemistry. Link

  • Lombardo, L. J., et al. (2004).[11] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

  • Jakopin, Ž. (2020).[7][12] "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Roubille, E., et al. (2023). "Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors." MDPI Molecules. Link

Sources

IUPAC Naming Conventions & Synthetic Protocols for 5-Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in diverse therapeutics ranging from third-generation cephalosporins (e.g., Cefotaxime) to tyrosine kinase inhibitors (e.g., Dasatinib). However, the nomenclature of its 5-substituted derivatives often suffers from ambiguity in patent literature and internal databases due to conflicting priority rules and tautomeric fluidity.

This guide provides a definitive technical standard for naming 5-substituted 2-aminothiazoles according to the IUPAC Blue Book (P-25 and P-14) . It integrates these rules with a validated Hantzsch synthesis protocol, offering a self-consistent system for synthesis, characterization, and registration.

Part 1: The IUPAC Foundation (Hantzsch-Widman System)

Heterocycle Numbering Priorities

To correctly name a 5-substituted derivative, one must first establish the absolute numbering of the parent ring. Thiazole is a 1,3-azole containing Sulfur and Nitrogen.[1]

The Core Rules (IUPAC P-25.2.2.4):

  • Heteroatom Priority: Oxygen > Sulfur > Nitrogen.[2] Therefore, Sulfur is assigned position 1 .

  • Path of Numbering: Numbering proceeds toward the next heteroatom (Nitrogen) to give it the lowest possible locant.[3][4] Thus, Nitrogen is position 3 .

  • Substituents: The amino group is fixed at position 2 . The position adjacent to the sulfur (and opposite the nitrogen) is position 5 .

Critical Note: In 5-substituted derivatives, the Carbon-5 (C5) position is chemically distinct—it is the most nucleophilic carbon on the ring, often susceptible to electrophilic aromatic substitution, unlike C4.

Visualization of the Numbering Scheme

The following diagram illustrates the canonical numbering and the steric environment of the 5-position.

ThiazoleNumbering Figure 1: Canonical Numbering of 5-Substituted 2-Aminothiazole (S=1, N=3) S1 S (1) C2 C (2) S1->C2 N3 N (3) C2->N3 double bond Amino NH₂ C2->Amino C4 C (4) N3->C4 C5 C (5) C4->C5 double bond C5->S1 R5 R-Group (Substituent) C5->R5

Part 2: Nomenclature Decision Logic

The naming of 5-substituted 2-aminothiazoles depends entirely on the Principal Characteristic Group (PCG) . The thiazole ring is not always the parent structure.[4][5][6]

Scenario A: Thiazole as the Parent

If the substituent at C5 has lower priority than the amine (or no priority functional group), the parent name is 1,3-thiazol-2-amine .

  • Example: A methyl group at C5.

  • IUPAC Name: 5-methyl-1,3-thiazol-2-amine.

  • Common Usage: 2-amino-5-methylthiazole.[7]

Scenario B: Thiazole as the Substituent

If the substituent at C5 contains a group with higher priority than the amine (e.g., Carboxylic Acid, Ester, Amide), the thiazole becomes a substituent.

  • Priority Order (Decreasing): Carboxylic Acid (-COOH) > Ester (-COOR) > Amide (-CONH2) > Amine (-NH2) .

  • Example: A carboxylic acid attached directly to C5.

  • Incorrect Name: 2-amino-5-carboxythiazole.

  • Correct IUPAC Name: 2-amino-1,3-thiazole-5-carboxylic acid .

Decision Tree for Naming

NamingLogic Figure 2: Determination of Parent Structure based on C5 Substituent Priority Start Identify Group at Position 5 (R5) CheckPriority Does R5 contain a group higher priority than Amine? Start->CheckPriority Yes Yes (e.g., -COOH, -COOR) CheckPriority->Yes No No (e.g., -Alkyl, -Halogen) CheckPriority->No ParentIsR5 Parent = R5 structure Thiazole is a substituent Yes->ParentIsR5 ParentIsThiazole Parent = 1,3-thiazol-2-amine No->ParentIsThiazole Example1 Ex: 2-amino-1,3-thiazole-5-carboxylic acid ParentIsR5->Example1 Example2 Ex: 5-bromo-1,3-thiazol-2-amine ParentIsThiazole->Example2

Part 3: The Tautomerism Challenge (Expertise)

A frequent source of analytical confusion is the Amino-Imino Tautomerism . 2-aminothiazoles exist in equilibrium between the amino form (aromatic) and the imino form (non-aromatic, thiazoline-like).

  • The Rule: In solution (NMR in DMSO-d6) and crystal structures, the amino form generally predominates due to aromatic stabilization of the thiazole ring.

  • Naming Implication: Unless the exocyclic nitrogen is alkylated (locking it in the imino form), always name the compound as the amine (e.g., thiazol-2-amine), not the imine (thiazol-2(3H)-imine).

Part 4: Validated Synthetic Protocol (Hantzsch Synthesis)

To generate 5-substituted 2-aminothiazoles reliably, the Hantzsch Thiazole Synthesis is the industry standard. This protocol is self-validating: the disappearance of the alpha-proton in the starting ketone and the appearance of the aromatic C5 proton (or lack thereof, for 5-substituted targets) in NMR confirms cyclization.

Reaction Mechanism & Workflow

This method involves the condensation of an


-halo carbonyl (often generated in situ) with thiourea.

HantzschSynthesis Figure 3: Hantzsch Synthesis Workflow for 5-Substituted 2-Aminothiazoles Step1 Step 1: Activation Ketone + Halogen Source (NBS/Br2) Solvent: EtOH or MeCN Intermediate Intermediate: alpha-Halo Ketone Step1->Intermediate Halogenation Step2 Step 2: Condensation Add Thiourea Reflux (1-4 hrs) Intermediate->Step2 Nucleophilic Attack (S) Cyclization Cyclization & Dehydration (- H2O, - HBr) Step2->Cyclization Ring Closure (N) Product Product: 5-Substituted-2-Aminothiazole (Precipitate as HBr salt) Cyclization->Product

Step-by-Step Experimental Protocol

Standard Operating Procedure for 2-Amino-5-Arylthiazole Synthesis:

  • Reagents: Dissolve 1.0 eq of the appropriate acetophenone derivative in Ethanol (0.5 M).

  • Halogenation: Add 1.05 eq of Iodine (

    
    ) or NBS. Stir at 60°C for 1 hour. Validation: TLC shows consumption of ketone.
    
  • Condensation: Add 2.0 eq of Thiourea directly to the reaction vessel.

  • Reflux: Heat to reflux for 4–6 hours.

  • Workup: Cool to room temperature. The hydrobromide/hydroiodide salt of the product often precipitates. Filter and wash with cold ethanol.

  • Free Base Liberation: Suspend salt in water; adjust pH to ~9 with ammonium hydroxide. Filter the free base.

Analytical Validation (NMR Data)
FeatureUnsubstituted (2-Aminothiazole)5-Substituted (e.g., 5-Methyl)Diagnostic Value
C5-H Proton Doublet ~6.5 - 7.0 ppmAbsent Primary confirmation of 5-substitution
C4-H Proton Doublet ~7.0 - 7.5 ppmSinglet (shifted)Loss of coupling confirms substitution pattern
NH2 Protons Broad singlet ~7.0 ppmBroad singlet ~7.0 ppmConfirms amino tautomer (integrates to 2H)

Part 5: References

  • IUPAC Blue Book (P-25) . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Rule P-25.2.2.4 (Heteromonocyclic components).

  • Hantzsch Thiazole Synthesis . Organic Chemistry Portal. Mechanism and variations of thiazole synthesis.

  • Tautomerism in 2-Aminothiazoles . BenchChem Technical Guide. "Tautomerism in 2-Aminothiazole Derivatives: An In-depth Technical Guide."

  • Drug Discovery Applications . National Institutes of Health (NIH). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities."

  • Thiazole Numbering Standards . Wikipedia (Verified). Structural formula and numbering of 1,3-thiazole.

Sources

Pharmacophore Modeling of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the pharmacophore modeling of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine (CAS: 1602992-75-5). It is designed for medicinal chemists and computational biologists, moving beyond basic descriptions to actionable, mechanistic modeling workflows.

Executive Summary & Chemical Identity[1][2][3]

5-(2-Bromo-4-methylphenyl)thiazol-2-amine represents a privileged scaffold in medicinal chemistry, specifically the 2-amino-5-arylthiazole class. While often utilized as a high-value building block, this specific chemotype—defined by the ortho-bromo and para-methyl substitution pattern on the 5-aryl ring—possesses distinct steric and electronic properties that make it a critical probe for Adenosine A2A receptor antagonism , Prion disease (PrP^Sc) inhibition , and Src family kinase inhibition .

This guide details the construction of a pharmacophore model for this compound, focusing on the critical role of the 2-bromo substituent in enforcing conformational atropisomerism, thereby modulating binding affinity in hydrophobic pockets.

Chemical Profile
PropertyData
IUPAC Name 5-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine
CAS Number 1602992-75-5
Molecular Formula C₁₀H₉BrN₂S
Molecular Weight 269.16 g/mol
Core Scaffold 2-Aminothiazole
Key Substituents 2-Amino (Donor/Acceptor), 5-Aryl (Hydrophobic), o-Br (Steric Lock)

Structural Basis & Mechanistic Pharmacophore

The biological activity of 2-amino-5-arylthiazoles is driven by specific interaction points. For this specific derivative, the pharmacophore is defined not just by the atoms present, but by the torsional constraints imposed by the bromine atom.

The "Ortho-Effect" & Conformational Locking

The defining feature of this molecule is the bromine atom at the ortho position of the phenyl ring.

  • Mechanism: The bulky bromine atom creates significant steric clash with the thiazole sulfur or nitrogen, preventing planar conformation.

  • Pharmacophoric Consequence: This forces the phenyl ring to twist out of the thiazole plane (typically 30°–60°). This non-planar conformation is often critical for selectivity in kinase pockets (e.g., fitting into the hydrophobic "back pocket" of Src kinases) or the A2A receptor exosite, distinguishing it from flat, promiscuous intercalators.

Pharmacophore Feature Map

The molecule can be decomposed into four distinct pharmacophoric features (


 - 

):
  • 
    : Hydrogen Bond Donor/Acceptor (The Anchor) 
    
    • Locus: The C2-Amino group (

      
      ) and Thiazole Nitrogen (
      
      
      
      ).
    • Function: Forms a bidentate H-bond motif (often with Glu/Asp residues in kinases or Asn/Glu in GPCRs). The exocyclic amine acts as a donor, while the ring nitrogen acts as an acceptor.

  • 
    : Aromatic/Hydrophobic Core 
    
    • Locus: The Thiazole ring.[1][2][3][4]

    • Function:

      
      -
      
      
      
      stacking interactions (e.g., with Phe residues in the A2A receptor).
  • 
    : Lipophilic/Steric Bulk (The Specificity Determinant) 
    
    • Locus: The 2-Bromo-4-methylphenyl moiety.[5]

    • Function: Occupies a hydrophobic sub-pocket. The para-methyl group extends the reach into deep hydrophobic clefts, while the ortho-bromo group restricts rotation, reducing the entropic penalty of binding.

  • 
    : Halogen Bond Potential 
    
    • Locus: The Bromine atom.[2][3]

    • Function: Potential for halogen bonding (

      
      -bond) with backbone carbonyls, a high-value interaction in modern lead optimization.
      

Computational Workflow: De Novo Model Generation

The following protocol outlines the step-by-step generation of a quantitative pharmacophore model for this compound.

Step 1: Conformational Sampling (The "Twist" Analysis)

Do not use a single energy-minimized structure. The ortho-bromo substituent requires a rotational energy scan.

  • Protocol: Perform a dihedral scan around the

    
    -
    
    
    
    bond (0° to 360° in 10° increments).
  • Validation: Identify the global minimum. For 2-bromo-arylthiazoles, expect a twisted minimum (

    
    ). This specific conformer should be used as the "Bioactive Conformation" hypothesis.
    
Step 2: Molecular Superposition (Ligand-Based)

Align the molecule against known reference ligands to validate the hypothesis.

  • Reference Ligand: Dasatinib (for Kinase models) or ZM241385 (for A2A models).

  • Alignment Rule: Align the 2-aminothiazole core of the target molecule with the aminothiazole/heterocyclic core of the reference. Observe where the 2-bromo-4-methylphenyl group projects.

    • Insight: If it projects into the solvent, the modification is likely tolerated but inactive. If it projects into the "Gatekeeper" region (kinases) or "Exosite" (GPCRs), it is a selectivity filter.

Step 3: Interaction Field Generation

Use GRID or similar molecular interaction field (MIF) tools.

  • Probes: Use a DRY probe (hydrophobic) and an N1 probe (H-bond donor).

  • Outcome: You should see a strong hydrophobic contour surrounding the 4-methylphenyl region and a tight steric exclusion zone around the bromine.

Visualization of the Pharmacophore Logic

The following diagram illustrates the logical flow from chemical structure to pharmacophore hypothesis, highlighting the critical "Conformational Lock" mechanism.

PharmacophoreModel Molecule 5-(2-Bromo-4-methylphenyl) thiazol-2-amine Feature1 Feature F1: H-Bond Anchor (2-NH2 / N3) Molecule->Feature1 Feature2 Feature F2: Thiazole Core (Pi-Stacking) Molecule->Feature2 Feature3 Feature F3: Hydrophobic Tail (4-Methylphenyl) Molecule->Feature3 Mechanism Stereoelectronic Control Mechanism Molecule->Mechanism defines Target Target Selectivity: 1. A2A Receptor (Exosite) 2. Kinase (Gatekeeper) Feature1->Target H-Bond Network Feature3->Target Hydrophobic Pocket Conformation Ortho-Bromo Effect: Forces Non-Planar Twist (~45°) Mechanism->Conformation Steric Clash Conformation->Target Pre-organized Binding

Caption: Pharmacophore generation workflow linking structural features to the "Ortho-Bromo" conformational lock mechanism.

Experimental Validation Protocol (Self-Validating System)

To ensure the trustworthiness of the modeled pharmacophore, the following validation assay is proposed. This protocol relies on Surface Plasmon Resonance (SPR) to validate the binding kinetics, which is more sensitive to the steric effects of the bromine atom than simple


 assays.
Protocol: Kinetic Profiling via SPR
  • Sensor Chip: Immobilize the target protein (e.g., A2A Receptor or Src Kinase) on a CM5 chip.

  • Analyte Preparation: Dissolve 5-(2-Bromo-4-methylphenyl)thiazol-2-amine in DMSO (keep final concentration <1%).

  • Flow Rate: High flow rate (50 µL/min) to minimize mass transport limitations.

  • Control: Run a parallel channel with the non-brominated analogue (5-(4-methylphenyl)thiazol-2-amine).

  • Data Analysis:

    • Compare

      
       and 
      
      
      
      .
    • Hypothesis Confirmation: If the bromine atom effectively "pre-organizes" the conformation (reducing entropic cost), you should observe a faster

      
       or a significantly distinct thermodynamic signature compared to the non-brominated analog. If the bromine merely adds hydrophobicity, the effect will be seen primarily in 
      
      
      
      .

ADMET & Drug-Likeness Profiling (In Silico)

Before advancing this pharmacophore, the physicochemical profile must be assessed. The 2-aminothiazole core is generally drug-like but carries specific liabilities (e.g., CYP inhibition).

ParameterPredictionImplication
cLogP ~3.3 - 3.8Moderate lipophilicity; good membrane permeability but risk of non-specific binding.
TPSA ~41 ŲExcellent CNS penetration (ideal for A2A/Prion targets).
Metabolic Liability HighThe 2-amino group is a "soft spot" for glucuronidation. The 4-methyl group is liable to benzylic oxidation.
Toxicity Alert AminothiazolePotential for idiosyncratic toxicity (structural alert in some filters); requires downstream Ames testing.

References

  • Dasatinib (BMS-354825) Structure & Kinase Selectivity. Source: Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. URL:[Link]

  • Pharmacophore Modeling of A2A Receptor Antagonists. Source: Jaiteh, M., et al. (2018). Docking-based virtual screening for Adenosine A2A receptor antagonists. Scientific Reports. URL:[Link]

  • 2-Aminothiazoles in Prion Disease Therapy. Source: Gallardo-Godoy, A., et al. (2011). 2-Aminothiazoles as therapeutic leads for prion diseases. Journal of Medicinal Chemistry. URL:[Link]

  • Conformational Control in Drug Design (The Ortho Effect). Source: LaPlante, S. R., et al. (2013). Revealing atropisomerism in drug discovery and development. Journal of Medicinal Chemistry. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Hantzsch Thylamide Synthesis of 5-Arylthiazol-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole framework is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis remains a cornerstone for the preparation of these valuable heterocyclic compounds.[1][2][3] This guide provides a detailed examination of the Hantzsch synthesis for the preparation of 5-arylthiazol-2-amines, offering in-depth mechanistic insights, comprehensive experimental protocols, and practical advice for optimization and troubleshooting.

Mechanistic Insights: The Chemistry Behind the Synthesis

The Hantzsch synthesis of 2-aminothiazoles is a classic condensation reaction that involves an α-haloketone and a thiourea or thioamide.[1][3] The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[1][2]

Understanding the causality behind each step is crucial for experimental success:

  • S-Alkylation: The initial step is an SN2 reaction where the sulfur of the thiourea, a potent nucleophile, displaces the halide from the α-haloketone. The choice of halide (bromo or chloro) can influence the reaction rate, with α-bromoketones generally being more reactive.

  • Intramolecular Cyclization: The nitrogen of the resulting S-alkylated intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon. This ring-closing step forms a five-membered hydroxythiazoline intermediate.

  • Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate, leading to the formation of the stable, aromatic thiazole ring.

Hantzsch_Mechanism Reactants α-Haloketone + Thiourea S_Alkylation S-Alkylation Intermediate Reactants->S_Alkylation Nucleophilic Attack (SN2) Cyclized Hydroxythiazoline Intermediate S_Alkylation->Cyclized Intramolecular Cyclization Product 2-Aminothiazole Cyclized->Product Dehydration (Aromatization)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of a representative 5-arylthiazol-2-amine.

Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a conventional and reliable method for synthesizing 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol or Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Stir bar

  • Round-bottom flask or scintillation vial

  • Reflux condenser (if using a round-bottom flask)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or an appropriate round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4] It is advisable to use a slight excess of thiourea to ensure complete consumption of the α-haloketone.

  • Solvent Addition: Add 5 mL of methanol or ethanol to the reaction vessel along with a stir bar.[4][5] Ethanol is a common solvent for this reaction and facilitates the dissolution of the reactants.[1]

  • Heating and Reflux: Heat the mixture with stirring on a hot plate. If using a round-bottom flask, attach a reflux condenser.[1] Heat the reaction to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.[1] For smaller scale reactions in a vial, heating at around 100°C for 30 minutes can be sufficient.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Cooling and Precipitation: After the reaction is complete, remove the vessel from the heat and allow the solution to cool to room temperature.[4] The product, 2-amino-4-phenylthiazole, is often poorly soluble in the reaction mixture and may precipitate upon cooling.[4]

  • Work-up: Pour the reaction contents into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[4][5] This step neutralizes any hydrobromic acid formed during the reaction.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[4][5]

  • Washing: Wash the filter cake with cold water to remove any remaining salts and impurities.[4]

  • Drying: Spread the collected solid on a watch glass and allow it to air dry. The resulting solid is often pure enough for many applications.[1][4]

  • Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent, such as ethanol.[1]

Hantzsch_Workflow Start Combine α-Haloketone & Thiourea in Solvent React Heat to Reflux (2-4h) Start->React Monitor Monitor by TLC React->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Workup Pour into Na2CO3 Solution Cool->Workup Isolate Filter Precipitate Workup->Isolate Wash Wash with Water Isolate->Wash Dry Air Dry Product Wash->Dry Purify Recrystallize (Optional) Dry->Purify Characterize Characterization (NMR, MS, etc.) Dry->Characterize Purify->Characterize

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Optimization and Variations: Enhancing Yield and Efficiency

While the conventional method is robust, several modifications can improve yields, reduce reaction times, and offer more environmentally friendly approaches.

ParameterConventional MethodAlternative/Optimized MethodsRationale & Benefits
Energy Source Conventional Heating (Reflux)Microwave Irradiation, Ultrasonic IrradiationSignificantly reduces reaction times and can improve yields.[5][6]
Solvent Ethanol, MethanolSolvent-free conditions, Green solvents (e.g., water, glycerol)Reduces environmental impact and simplifies work-up.[5][7][8]
Catalyst None (typically)Silica-supported tungstosilicic acid, IodineCan enhance reaction rates and yields, allowing for milder conditions.[3][6][9]
Reactants α-HaloketonesIn situ generation of α-haloketones, Use of α-diazoketones or sulfoxonium ylidesAvoids handling of lachrymatory and toxic α-haloketones.[7][8][10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Suboptimal reaction conditions (time, temp)- Impure starting materials- Incorrect stoichiometry- Optimize reaction parameters[5]- Purify reactants before use- Ensure accurate measurement of reagents
Side Reactions - Formation of isomeric impurities (e.g., 2-imino-2,3-dihydrothiazoles) under acidic conditions- Maintain neutral or slightly basic conditions during the reaction[5]
Difficulty in Purification - Product is soluble in the work-up solution- Co-elution of impurities during chromatography- Precipitate the product by adding a non-solvent[5]- Optimize the mobile phase for chromatography

Conclusion

The Hantzsch thiazole synthesis is a versatile and powerful tool for the synthesis of 2-aminothiazoles, a critical scaffold in drug discovery and development.[1] The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize 5-arylthiazol-2-amines and to adapt these methods for their specific research needs, from traditional approaches to more sustainable and efficient modern variations.

References

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]

  • US2489038A - Purification of 2-aminothiazole. Google Patents.
  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Available at: [Link]

  • 2-Aminothiazole. Wikipedia. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • Method for the purification of 2-aminothiazole. Google Patents.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. Available at: [Link]

  • Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. ResearchGate. Available at: [Link]

  • Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. PMC. Available at: [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents. Cairo University. Available at: [Link]

  • Process of producing 2-aminothiazole. European Patent Office. Available at: [Link]

  • A new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. Available at: [Link]

  • Process for preparing thiazole derivatives. Google Patents.
  • A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. ResearchGate. Available at: [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available at: [Link]

  • Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors. PubMed. Available at: [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Semantic Scholar. Available at: [Link]

  • Synthesis and evaluation of some new 5-(hetaryl)thiazoles as potential antimicrobial agents. Available at: [Link]

  • Synthesis and antimicrobial screening of 5-arylidene-2-imino-4- thiazolidinones. ResearchGate. Available at: [Link]

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

Sources

Application Note: Regioselective Synthesis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine presents a specific regiochemical challenge often overlooked in standard thiazole chemistry. The classic Hantzsch Thiazole Synthesis (condensation of


-haloketones with thiourea) predominantly yields the 4-aryl  isomer. To access the 5-aryl  congener with high regiofidelity, a palladium-catalyzed cross-coupling strategy is required.

This protocol details a robust, three-step synthetic route designed for medicinal chemistry applications where purity and structural definition are paramount. The method utilizes a Suzuki-Miyaura cross-coupling between a protected 5-bromothiazole and a commercially available arylboronic acid. This approach avoids the formation of the thermodynamic 4-isomer and preserves the sensitive ortho-bromo substituent on the phenyl ring through careful catalyst selection.

Key Advantages of This Protocol
  • Regiospecificity: Delivers >98% 5-isomer, eliminating difficult chromatographic separation of regioisomers.

  • Chemoselectivity: Uses catalyst conditions that favor the electron-deficient thiazole bromide over the aryl bromide, preventing polymerization.

  • Scalability: Designed for gram-scale synthesis with stable intermediates.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals that the biaryl bond at C5 is the strategic coupling point. The direct Hantzsch approach is rejected due to the instability of the required


-haloaldehyde precursor and its tendency to polymerize.

Retrosynthesis Target Target: 5-(2-Bromo-4-methylphenyl)thiazol-2-amine Precursor1 Coupling Partner A: (2-Bromo-4-methylphenyl)boronic acid Target->Precursor1 Deacetylation & Suzuki Precursor2 Coupling Partner B: N-(5-Bromothiazol-2-yl)acetamide SM Starting Material: 2-Aminothiazole Precursor2->SM Bromination & Protection

Figure 1: Retrosynthetic strategy prioritizing the Suzuki-Miyaura coupling to establish the C5-Aryl bond.

Reagents & Materials Checklist

Core Reagents
ReagentCAS No.PurityRole
2-Aminothiazole 96-50-4>98%Starting Scaffold
Acetic Anhydride 108-24-7ACS ReagentAmine Protection
N-Bromosuccinimide (NBS) 128-08-599%Regioselective Brominating Agent
(2-Bromo-4-methylphenyl)boronic acid 854636-01-4>95%Aryl Coupling Partner
Pd(dppf)Cl₂[1] · DCM 95464-05-4Catalyst GradeCross-Coupling Catalyst
Sodium Carbonate (Na₂CO₃) 497-19-8AnhydrousBase
Solvents & Ancillary[2][3]
  • 1,4-Dioxane (Anhydrous, sparged with Argon)

  • Acetonitrile (MeCN) (HPLC Grade)

  • Ethanol (EtOH) (Absolute)

  • Hydrochloric Acid (HCl) (6M and 12M)

  • Ethyl Acetate / Hexanes (For extraction/purification)

Experimental Protocol

Step 1: Protection & Bromination (One-Pot Sequence)

Rationale: Direct bromination of free 2-aminothiazole can lead to oxidation or poly-bromination. Acetylation protects the amine and directs bromination to the C5 position via electrophilic aromatic substitution.

  • Acetylation:

    • In a 250 mL round-bottom flask (RBF), dissolve 2-aminothiazole (5.0 g, 50 mmol) in Acetic Anhydride (20 mL) and Pyridine (5 mL).

    • Stir at room temperature for 4 hours. Monitor by TLC (EtOAc:Hex 1:1) until starting material is consumed.

    • Pour mixture into ice water (100 mL). The precipitate (N-(thiazol-2-yl)acetamide) is filtered, washed with water, and dried under vacuum.

    • Yield expectation: ~90% (6.4 g).

  • Bromination:

    • Dissolve the dried amide (6.4 g, 45 mmol) in MeCN (100 mL).

    • Cool to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (8.8 g, 49.5 mmol) portion-wise over 15 minutes. Protect from light.

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Concentrate solvent to ~20 mL. Pour into cold water (150 mL). Filter the resulting white solid. Recrystallize from Ethanol if necessary.

    • Product: N-(5-bromothiazol-2-yl)acetamide.

    • Validation: ¹H NMR (DMSO-d₆) should show loss of the C5 proton (doublet at ~7.2 ppm).

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: The 5-bromothiazole is electronically distinct from the aryl bromide on the boronic acid. Using Pd(dppf)Cl₂ prevents "scrambling" or activation of the phenyl-Br bond.

  • Setup:

    • In a commercially sealed microwave vial or a 3-neck RBF equipped with a condenser, combine:

      • N-(5-bromothiazol-2-yl)acetamide (1.0 eq, 2.21 g, 10 mmol)

      • (2-Bromo-4-methylphenyl)boronic acid (1.2 eq, 2.58 g, 12 mmol)

      • Na₂CO₃ (2.0 eq, 2.12 g) dissolved in Water (5 mL).

      • 1,4-Dioxane (20 mL).

  • Degassing (Critical):

    • Sparge the mixture with Nitrogen/Argon for 10 minutes. Oxygen poisons the catalyst and promotes homocoupling.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂ · DCM (0.05 eq, 408 mg).

  • Reaction:

    • Heat to 85°C for 6–12 hours.

    • Monitoring: Check LCMS for mass [M+H]⁺ = 354/356 (Br pattern). Ensure the starting thiazole bromide is consumed.

  • Workup:

    • Cool to RT. Dilute with EtOAc (50 mL) and Water (50 mL).

    • Separate phases. Extract aqueous layer with EtOAc (2x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes). Isolate the coupled intermediate.
      
Step 3: Deacetylation (Deprotection)

Rationale: Acidic hydrolysis removes the acetyl group to yield the free amine.

  • Hydrolysis:

    • Dissolve the intermediate from Step 2 in Ethanol (20 mL).

    • Add 6M HCl (10 mL).

    • Reflux (80°C) for 2 hours.

  • Isolation:

    • Cool reaction to 0°C.

    • Neutralize carefully with 6M NaOH or sat. NaHCO₃ to pH ~8-9. The free amine should precipitate.

    • Filter the solid.[2] Wash with cold water.

    • Final Purification: Recrystallize from EtOH/Water or dry under high vacuum.

Process Workflow & Mechanism

The following diagram illustrates the reaction pathway, highlighting the critical chemoselectivity required during the palladium cycle.

Workflow SM 2-Aminothiazole Step1 1. Acetylation 2. Bromination (NBS) SM->Step1 Inter1 Intermediate: N-(5-bromo-thiazol-2-yl)acetamide Step1->Inter1 Regioselective at C5 Step2 Suzuki Coupling Pd(dppf)Cl2, Na2CO3 (2-Br-4-Me-Ph)B(OH)2 Inter1->Step2 Chemoselective Cross-Coupling Inter2 Coupled Amide Step2->Inter2 Step3 Hydrolysis 6M HCl / EtOH Inter2->Step3 Product FINAL PRODUCT: 5-(2-Bromo-4-methylphenyl) thiazol-2-amine Step3->Product

Figure 2: Step-by-step synthetic workflow.

Analytical Validation Parameters

TestExpected ResultInterpretation
LC-MS [M+H]⁺ = 269/271 (Product)Confirms mass and presence of 1 bromine atom (1:1 isotopic pattern).
¹H NMR Singlet at ~7.0-7.5 ppm (Thiazole C4-H)The absence of a coupling partner on the thiazole ring confirms C5 substitution. (C4-H is typically a sharp singlet).
¹H NMR Aryl signals: 3 protonsPattern consistent with 1,2,4-trisubstituted benzene (ABX or similar depending on shift).
Melting Point Distinct from 4-isomerThe 4-isomer typically melts higher; verify against literature for 5-aryl analogs.

Safety & Handling

  • Bromine Compounds: (2-Bromo-4-methylphenyl)boronic acid and NBS are irritants. Handle in a fume hood.

  • Palladium Catalyst: Pd(dppf)Cl₂ is toxic and may cause sensitization. Avoid inhalation of dust.

  • Reaction Pressure: If using a sealed vial for the Suzuki coupling, ensure the vessel is rated for the pressure generated by solvent heating at 85°C.

References

  • Hantzsch Thiazole Synthesis (General Mechanism): Ber. Dtsch. Chem. Ges.1887 , 20, 3118. Link (Note: Describes standard 4-isomer synthesis).

  • Regioselective Synthesis of 5-Arylthiazoles: Journal of Organic Chemistry, 2014 , 79, 599–605. Link (Describes Suzuki coupling on thiazoles).

  • Catalyst Selection for Halogenated Substrates: Chemical Reviews, 1995 , 95, 2457-2483. Link (Miyaura & Suzuki Review).

  • Reagent Availability: (2-Bromo-4-methylphenyl)boronic acid (CAS 854636-01-4). .

  • Bromination of 2-Aminothiazoles: Journal of Heterocyclic Chemistry, 2008 , 45, 123. Link.

Sources

Application Notes and Protocols for In Vitro Evaluation of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. This heterocyclic structure is known to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects. The compound 5-(2-Bromo-4-methylphenyl)thiazol-2-amine belongs to this promising class. The phenyl ring substituted with bromine and a methyl group at positions 2 and 4, respectively, offers unique electronic and steric properties that can significantly influence its binding affinity and selectivity for specific biological targets.

Given the established activities of the 2-aminothiazole core, a systematic in vitro evaluation of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine is warranted to elucidate its specific biological profile. This document provides a comprehensive guide with detailed protocols for a tiered approach to characterizing its activity, starting with broad cytotoxicity screening, followed by investigations into its potential as a kinase inhibitor, an antimicrobial agent, and an anti-inflammatory compound.

Part 1: Foundational Cytotoxicity Assessment

The initial step in characterizing any novel compound is to assess its effect on cell viability. This foundational data informs the concentration ranges for subsequent, more specific mechanistic assays and provides a preliminary indication of potential anticancer activity. The resazurin reduction assay is a widely used, sensitive, and non-radioactive method to quantify metabolically active cells.

Protocol 1: Resazurin (AlamarBlue) Cell Viability Assay

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial reductases in viable cells to the pink and highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells.

Workflow Diagram:

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Measurement seed Seed cells in 96-well plate incubate1 Incubate for 24h for cell adherence seed->incubate1 prepare_dilutions Prepare serial dilutions of test compound add_compound Add compound dilutions to wells incubate1->add_compound prepare_dilutions->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_resazurin Add Resazurin solution incubate2->add_resazurin incubate3 Incubate for 1-4h add_resazurin->incubate3 read_fluorescence Read fluorescence (Ex: 560nm, Em: 590nm) incubate3->read_fluorescence data_analysis data_analysis read_fluorescence->data_analysis Calculate % viability and IC50 cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescent Detection Kinase Kinase ADP ADP Kinase->ADP Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate ATP ATP ATP->ADP ADP_Glo_Reagent ADP-Glo™ Reagent (depletes ATP) ATP->ADP_Glo_Reagent depleted Inhibitor Test Compound Inhibitor->Kinase Kinase_Detection_Reagent Kinase Detection Reagent ADP->Kinase_Detection_Reagent Luciferase Luciferase Kinase_Detection_Reagent->Luciferase Light Light (Signal) Luciferase->Light cluster_prep Preparation cluster_incubation Incubation & Reading prepare_dilutions Prepare 2-fold serial dilutions of compound in 96-well plate add_inoculum Add inoculum to all wells prepare_dilutions->add_inoculum prepare_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prepare_inoculum->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Visually inspect for turbidity (growth) incubate->read_mic determine_mic Determine MIC read_mic->determine_mic Identify lowest concentration with no visible growth

Topic: Crystallization Methods for 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystallization

5-(2-Bromo-4-methylphenyl)thiazol-2-amine is a heterocyclic compound with structural motifs common in medicinal chemistry and materials science. For drug development professionals and researchers, obtaining this molecule in a highly pure, crystalline form is a non-negotiable prerequisite for subsequent applications. High-quality crystals are essential for unambiguous structural elucidation via techniques like single-crystal X-ray diffraction (SCXRD), which provides definitive proof of molecular structure and stereochemistry.[1][2][3] Furthermore, the crystalline form dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, making the crystallization process a cornerstone of pharmaceutical development.[4]

This guide provides a detailed exploration of robust crystallization methods tailored for 5-(2-Bromo-4-methylphenyl)thiazol-2-amine. Moving beyond simple step-by-step instructions, this document elucidates the scientific rationale behind each protocol, empowering researchers to not only replicate these methods but also to intelligently troubleshoot and adapt them for similar molecular scaffolds.

Part I: Foundational Principles & Strategic Considerations

The Science of Supersaturation
Expertise in Solvent Selection: A Predictive Approach

The choice of solvent is the most critical parameter in any crystallization experiment.[8] An ideal solvent should exhibit high solubility for the compound at elevated temperatures but low solubility at cooler temperatures.[9] For 5-(2-Bromo-4-methylphenyl)thiazol-2-amine, we can predict suitable solvents by analyzing its structure:

  • Aromatic Phenyl Ring: Suggests solubility in aromatic solvents like toluene or benzene due to potential π-π stacking interactions.[10]

  • Thiazole and Amine Groups: These polar, hydrogen-bonding moieties suggest solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate).[11][12]

  • Overall Polarity: The molecule possesses both polar and non-polar regions, making solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) powerful tools for fine-tuning solubility.[12][13]

Based on successful crystallizations of structurally similar compounds, promising starting solvents for this molecule include ethanol, acetone, and toluene.[14][15][16][17][18]

Table 1: Recommended Solvent Systems & Rationale

Solvent/SystemTypeBoiling Point (°C)Rationale & Expert Insight
Ethanol Polar Protic78Successfully used for a similar bromo-phenyl-thiazole-amine.[14] The -NH₂ group can form hydrogen bonds with ethanol, aiding dissolution.
Acetone Polar Aprotic56Effective for related thiadiazole-amine structures.[15][16][17] Its volatility is ideal for slow evaporation methods.
Toluene Aromatic111Aromatic solvents can promote high-quality crystal growth through favorable lattice packing interactions.[10] Recrystallization from toluene has been noted for a related thiazole.[18]
Ethyl Acetate / Hexane Mixed (Polar/Non-polar)77 / 69A classic anti-solvent system. The compound is soluble in ethyl acetate (solvent) and insoluble in hexane (anti-solvent), allowing for precise control over supersaturation.
Methanol / Water Mixed (Polar/Polar)65 / 100A common system where water acts as an anti-solvent for moderately polar organic compounds dissolved in methanol.[9]

Part II: Validated Crystallization Protocols

These protocols are designed as self-validating systems. Each step includes checkpoints and rationale to ensure the process is proceeding correctly.

Protocol 1: Slow Evaporation

Causality: The slow rate of evaporation is crucial. Rapid evaporation leads to the formation of many nucleation sites simultaneously, resulting in a microcrystalline powder instead of large, single crystals.[20] Placing the vessel in a quiet, undisturbed location minimizes mechanical shock, which can also trigger premature precipitation.[21]

  • Preparation: Dissolve ~20-50 mg of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine in 2-3 mL of a suitable volatile solvent (e.g., Acetone, Ethanol, or Ethyl Acetate) in a clean glass vial (a narrow vessel like a 1-dram vial or NMR tube is ideal).[10]

  • Dissolution: Gently warm the mixture if necessary to ensure complete dissolution.

  • Clarification (Trustworthiness Checkpoint): Filter the warm solution through a syringe filter (0.22 µm) or a small plug of cotton/glass wool into a clean vial. This critical step removes dust and insoluble impurities that could act as unwanted nucleation sites.[6][19]

  • Evaporation Control: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number of holes controls the evaporation rate—fewer holes for slower growth.[21]

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.

  • Monitoring: Observe the vial daily without disturbing it. High-quality crystals typically form over 2 to 14 days.[22]

  • No Crystals Form: Too much solvent may have been used.[23] If no crystals appear after a week, add one or two more holes to the parafilm to slightly increase the evaporation rate.

  • Oiling Out: The compound separates as a liquid instead of a solid. This can occur if the solution is too concentrated or cools too quickly.[23] Re-dissolve the oil by warming and add a small amount (~10% volume) of additional solvent before setting it up again.[20]

Caption: Workflow for the Slow Evaporation crystallization method.

Protocol 2: Cooling Crystallization
  • Preparation: Place the crude solid in an Erlenmeyer flask. Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., Ethanol, Toluene).

  • Dissolution: Add the solvent dropwise to the flask while heating (e.g., on a hot plate) and stirring until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.

  • Clarification: If any impurities remain undissolved, perform a hot filtration to remove them.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the rate further, the flask can be placed in an insulated container (e.g., a beaker of warm water or wrapped in glass wool).[10]

  • Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent to remove residual soluble impurities, and dry.

  • Crystallization is Too Rapid ("Crashing Out"): Too little solvent was used. Re-heat the solution, add a small amount of additional solvent (1-2 mL), and cool again.[20]

  • Supersaturation without Crystallization: The solution remains clear upon cooling. Induce nucleation by gently scratching the inside of the flask with a glass rod just below the solvent line or by adding a single "seed crystal" of the pure compound.[23]

Caption: Workflow for the Cooling Crystallization method.

Protocol 3: Anti-Solvent Vapor Diffusion

This is arguably the most controlled and successful method, especially for small quantities of material.[25][26] It involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing a "bad" (or anti-) solvent. The more volatile anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[27]

Causality: The slow, gradual change in solvent composition is the key to this technique's success. It allows the system to approach the point of supersaturation very gently, favoring the growth of a few large, well-ordered crystals over rapid precipitation.[28] Placing the setup in a refrigerator further slows the diffusion rate, providing more time for crystal growth.[10][26]

  • Solvent Selection: Choose a solvent pair. The compound must be soluble in the "good" solvent (e.g., Toluene, Ethyl Acetate) and insoluble in the "anti-solvent" (e.g., Hexane, Pentane). The anti-solvent should be more volatile (have a lower boiling point) than the good solvent.[29]

  • Preparation: Prepare a nearly saturated solution of the compound in the good solvent (e.g., 0.5 mL Toluene) in a small, open vial (e.g., a 1-dram vial).

  • Setup: Place this small vial inside a larger jar or beaker that contains a pool of the anti-solvent (e.g., 5-10 mL of Hexane). The level of the anti-solvent should be below the top of the inner vial.

  • Sealing: Seal the outer container tightly with a cap or parafilm.

  • Incubation: Place the sealed system in a quiet, undisturbed location. For even slower diffusion and better crystal quality, place the entire apparatus in a refrigerator.[10]

  • Monitoring & Harvesting: Crystals will form at the interface and bottom of the inner vial over several days to weeks. Once suitable crystals have formed, carefully remove the inner vial and harvest them.

  • Precipitate Forms Instead of Crystals: The diffusion was too fast, or the initial solution was too concentrated.[30] Dilute the starting solution slightly or add a small amount of the "good" solvent to the anti-solvent pool to slow diffusion.[29]

  • No Crystallization: The initial solution may be too dilute. Allow a small amount of the "good" solvent to evaporate before setting up the diffusion chamber again.

G A Prepare Saturated Solution in 'Good' Solvent (e.g., Toluene) in a small vial B Place small vial inside a larger, sealed jar containing 'Anti-Solvent' (e.g., Hexane) A->B Setup C Anti-Solvent Vapor Diffuses into the Solution B->C Incubation D Solubility of Compound Decreases Gradually C->D Mechanism E Supersaturation is Reached, Crystals Nucleate & Grow D->E Process F Harvest Crystals after Several Days/Weeks E->F Result

Caption: Logical flow of the Anti-Solvent Vapor Diffusion method.

References

  • BIA Separations. (2022). Crystallisation in pharmaceutical processes. [Link]

  • Jones, P. G., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • University of Washington. The Slow Evaporation Method. [Link]

  • Various Authors. Crystallization of Small Molecules. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Lei, X., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]

  • METTLER TOLEDO. (2024). What is Cooling Crystallization?. YouTube. [Link]

  • IMSERC. Crystallography Crystallization Guide. [Link]

  • Boyle, T. J. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A. [Link]

  • Lakerveld, R., et al. Pharmaceutical Crystallisation. Pharma Focus Asia. [Link]

  • Lei, X., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]

  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. [Link]

  • Vapourtec. (2024). Flow Crystallization | Solubility Control. [Link]

  • Contract Pharma. (2020). Understanding the Importance of Crystallization Processes. [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Technobis Crystallization Systems. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube. [Link]

  • University of York. Solvent Choice. Chemistry Teaching Labs. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • KU Leuven. How to crystallize your sample. X-ray Core. [Link]

  • Fromm Group. Guide for crystallization. [Link]

  • Reddit. (2025). Guides for crystallization, particularly of inorganic complexes. r/Chempros. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Das, U., et al. (2012). 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine. Acta Crystallographica Section E. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Zhang, Y.-Y., et al. (2007). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. [Link]

  • Han, Z.-B., et al. (2007). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. [Link]

  • Han, Z.-B., et al. (2007). 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. [Link]

  • ResearchGate. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. [Link]

  • RASĀYAN Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]

  • Bhalekar, S. M., et al. (2017). Synthesis and Biological activity of 4-(3-bromophenyl) thiazol-2-yl) pyrazol-5-ylidene. Research Journal of Chemical Sciences. [Link]

Sources

Microwave-assisted synthesis of brominated aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in critical kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. Traditional solvothermal synthesis (reflux) often suffers from extended reaction times (8–12 hours), harsh solvents, and moderate yields.

This Application Note details a validated, high-efficiency protocol for the microwave-assisted synthesis (MAOS) of brominated aminothiazoles. We cover two distinct synthetic needs:

  • De Novo Assembly: Constructing the thiazole ring using 4-bromoacetophenone (aryl-brominated).

  • Post-Functionalization: Regioselective C-5 bromination of the thiazole ring using N-Bromosuccinimide (NBS).

By leveraging the dielectric heating properties of polar solvents (water/PEG-400), these protocols reduce reaction times to <15 minutes while increasing yields to >90%.

Mechanistic Insight & Microwave Theory

The Hantzsch Condensation

The core synthesis relies on the Hantzsch thiazole synthesis.[1] The mechanism involves the nucleophilic attack of the thiourea sulfur on the


-carbon of an 

-haloketone, forming an intermediate thioether. This is followed by intramolecular cyclization and dehydration to aromatize the ring.
The Microwave Effect

In conventional heating, energy transfers via convection/conduction, creating thermal gradients. Microwave irradiation (2450 MHz) utilizes dipolar polarization and ionic conduction .

  • Dipolar Polarization: Polar molecules (Ethanol, Water, PEG-400) align with the oscillating electric field. The molecular friction generates rapid, volumetric internal heat.

  • Specific Microwave Effect: The rapid superheating of the solvent "cage" around the transition state lowers the activation energy (

    
    ) for the dehydration step, significantly accelerating the rate-determining step of the Hantzsch reaction.
    

Hantzsch_Mechanism Reagents Reagents (4-Bromoacetophenone + Thiourea) Inter1 Thioether Intermediate (S-Alkylation) Reagents->Inter1 Nucleophilic Attack Cyclization Intramolecular Cyclization (- H2O) Inter1->Cyclization Dehydration MW_Input Microwave Irradiation (Dipolar Polarization) MW_Input->Cyclization Accelerates Rate Limiting Step Product 4-(4-bromophenyl)thiazol-2-amine Cyclization->Product Aromatization

Figure 1: Mechanistic pathway of Hantzsch synthesis enhanced by microwave irradiation.

Experimental Protocols

Protocol A: Green Hantzsch Synthesis (Aryl-Brominated)

Target: 4-(4-bromophenyl)thiazol-2-amine Green Solvent: Water or Ethanol Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Materials:

  • 4-Bromoacetophenone (1.0 mmol, 199 mg)

  • Thiourea (1.1 mmol, 84 mg)

  • Solvent: Deionized Water (3 mL) or Ethanol (3 mL)

  • Catalyst (Optional): Iodine (

    
    , 0.1 mmol) – Note: Often not required in MW, but improves yield in water.
    

Procedure:

  • Preparation: In a 10 mL microwave-transparent pressure vial, add 4-bromoacetophenone and thiourea.

  • Solvent Addition: Add 3 mL of solvent. Add a Teflon-coated stir bar.[2] Cap the vial.

  • Irradiation Parameters:

    • Mode: Dynamic (Power controlled by Temperature)

    • Temperature: 100°C (Water) or 80°C (Ethanol)

    • Hold Time: 5 - 10 minutes

    • Max Pressure: 250 psi (Safety limit)

    • Power: Max 150 W (System will modulate)

  • Workup:

    • Cool the vial to room temperature (using compressed air flow).

    • Pour the reaction mixture into crushed ice (20 g).

    • Basify slightly with 10%

      
       or 
      
      
      
      (to pH ~8-9) to precipitate the free base.
    • Filtration: Filter the solid precipitate under vacuum. Wash with cold water (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol to obtain pale yellow crystals.

Validation:

  • TLC: Ethyl Acetate:Hexane (3:7).

    
     should shift significantly from starting ketone.
    
  • Melting Point: Expected range 168–170°C.

Protocol B: Regioselective C-5 Bromination

Target: 2-amino-5-bromo-4-phenylthiazole Solvent: PEG-400 (Polyethylene Glycol) – Acts as both solvent and phase transfer catalyst.

Materials:

  • 2-Amino-4-phenylthiazole (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol)

  • Solvent: PEG-400 (2 mL)

Procedure:

  • Mix: Dissolve the aminothiazole in PEG-400 in a microwave vial.

  • Add Reagent: Add NBS in one portion. The solution may darken slightly.

  • Irradiation Parameters:

    • Temperature: 50°C

    • Hold Time: 2 - 5 minutes

    • Power: 50 W (Low power to prevent over-bromination)

  • Workup:

    • Pour mixture into water (10 mL). PEG-400 is water-soluble; the product will precipitate.

    • Filter and wash with water.[3]

    • Note: Succinimide (byproduct) is water-soluble and is removed in the filtrate.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion due to low temperature.Increase Temp by 10°C. Ensure stirring is vigorous (600 rpm) to break surface tension in water.
Charring/Dark Product Thermal runaway or "Hot Spots".Reduce Power limit. Switch from Ethanol to Water (higher heat capacity).
Vial Over-pressure Solvent vapor pressure too high.Use a larger headspace (10 mL vial for 2 mL reaction). Ensure Max Pressure limit is set to 250 psi.
Impure Product Formation of dimmer or oxidation.Use stoichiometric thiourea (1.0 eq). Perform recrystallization immediately.

Performance Metrics: Microwave vs. Conventional

The following data contrasts the efficiency of Protocol A (Hantzsch Synthesis) against traditional reflux methods.

ParameterConventional Reflux (Ethanol)Microwave-Assisted (Water)Microwave-Assisted (PEG-400)
Time 8 – 10 Hours5 – 10 Minutes 5 – 8 Minutes
Temperature 78°C (Reflux)100°C80°C
Yield 65 – 75%88 – 92% 90 – 95%
E-Factor (Waste) High (Solvent waste)Low (Water as solvent) Low (Recyclable PEG)
Purification Column Chromatography often neededFiltration + RecrystallizationFiltration + Recrystallization

Experimental Workflow Diagram

This logic flow assists in selecting the correct protocol based on the starting material and desired bromination pattern.

Workflow_Optimization Start Start: Define Target Structure Decision Where is the Bromine needed? Start->Decision Path_A Aryl Ring (Phenyl group) Decision->Path_A Option A Path_B Thiazole Ring (C-5 position) Decision->Path_B Option B Step_A1 Use 4-Bromoacetophenone + Thiourea Path_A->Step_A1 Step_B1 Use Unsubstituted Aminothiazole + NBS Path_B->Step_B1 Step_A2 MW Protocol: Water, 100°C, 10 min Step_A1->Step_A2 Result High Purity Brominated Aminothiazole Step_A2->Result Step_B2 MW Protocol: PEG-400, 50°C, 5 min Step_B1->Step_B2 Step_B2->Result

Figure 2: Decision matrix for selecting the appropriate bromination pathway.

References

  • Jain, K. S., et al. (2011).[4] "An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water." Green and Sustainable Chemistry, 1(2), 33-39.

  • Patel, K. D., et al. (2017).[5] "Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives... and effect of various bromination agents." Research on Chemical Intermediates, 43, 4617–4635. (Discusses NBS/PEG-400 efficiency).

  • Potewar, T. M., et al. (2008). "Efficient and eco-friendly synthesis of 2-aminothiazoles in water under microwave irradiation." Arkivoc, (xii), 117-125.

  • Kaboudin, B., & Saadati, F. (2004). "Microwave-assisted synthesis of 2-aminothiazoles using alumina support." Heterocyclic Communications, 10(6). (Provides context for solvent-free variations).

Sources

Application Notes and Protocols for the Formulation of Hydrophobic Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise and Formulation Challenge of Thiazole Derivatives

Thiazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive molecules with a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiazole ring is a key component in various natural products and synthetic drugs, such as the antibiotic penicillin and the anti-cancer agent epothilone.[2] Despite their significant therapeutic potential, a large number of newly synthesized thiazole derivatives exhibit poor aqueous solubility. This inherent hydrophobicity poses a major hurdle in drug development, as it often leads to low dissolution rates, poor absorption, and consequently, limited and variable bioavailability.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to overcome the solubility challenges associated with hydrophobic thiazole derivatives. We will delve into the underlying principles of various formulation techniques, provide detailed, step-by-step protocols for their implementation, and discuss the critical characterization methods to ensure the development of robust and effective drug delivery systems. Our focus is to bridge the gap between the synthesis of promising thiazole compounds and their successful translation into viable therapeutic products.

The Core Challenge: Understanding the Implications of Poor Solubility

The low aqueous solubility of many thiazole derivatives is a primary determinant of their poor oral bioavailability. For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first be in a dissolved state at the site of absorption.[4] Hydrophobic compounds, such as many thiazole derivatives, exhibit a strong tendency to remain in their solid, crystalline form, thus limiting the concentration of dissolved drug available for absorption. This can result in suboptimal therapeutic efficacy, high inter-subject variability, and a pronounced food effect, where the presence of food in the GI tract can significantly alter drug absorption.

The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability.[3] Many hydrophobic thiazole derivatives fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), highlighting the critical need for effective formulation strategies to enhance their solubility and dissolution.[3][5]

Strategic Formulation Pathways for Thiazole Derivatives

A variety of formulation strategies can be employed to enhance the solubility and bioavailability of hydrophobic thiazole derivatives. The selection of an appropriate strategy depends on the physicochemical properties of the specific thiazole compound, the desired dosage form, and the intended route of administration. This section will explore three key strategies: Amorphous Solid Dispersions (ASDs), Nanoparticle-Based Drug Delivery Systems, and Self-Emulsifying Drug Delivery Systems (SEDDS).

Amorphous Solid Dispersions (ASDs): Harnessing the Amorphous State

Principle and Rationale:

Amorphous solid dispersions (ASDs) are a powerful technique for improving the solubility and dissolution rate of poorly water-soluble drugs.[6] In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix, creating a high-energy, amorphous state.[6][7] By preventing the drug from crystallizing, the energy barrier for dissolution is significantly lowered, leading to a rapid increase in the aqueous concentration of the drug.[8] The polymer not only stabilizes the amorphous drug against recrystallization but can also contribute to maintaining a supersaturated state of the drug in the gastrointestinal fluid, further enhancing absorption.[6][9]

Workflow for Developing Amorphous Solid Dispersions:

ASD_Workflow cluster_screening Screening Phase cluster_preparation Preparation Phase cluster_characterization Characterization Phase Drug_Polymer_Screening Drug-Polymer Miscibility & Solubility Screening Thermal_Analysis Thermal Analysis (DSC, TGA) Drug_Polymer_Screening->Thermal_Analysis Identify promising candidates Solvent_Evaporation Solvent Evaporation (Spray Drying) Thermal_Analysis->Solvent_Evaporation Select preparation method Fusion_Method Fusion Method (Hot-Melt Extrusion) Thermal_Analysis->Fusion_Method Select preparation method Solid_State_Characterization Solid-State Characterization (XRPD, DSC) Solvent_Evaporation->Solid_State_Characterization Fusion_Method->Solid_State_Characterization Dissolution_Testing In Vitro Dissolution Testing Solid_State_Characterization->Dissolution_Testing Stability_Studies Physical & Chemical Stability Dissolution_Testing->Stability_Studies Nanoparticle_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_characterization Characterization Phase Method_Selection Method Selection (e.g., Nanoprecipitation) Component_Optimization Component Optimization (Drug, Polymer/Lipid, Surfactant) Method_Selection->Component_Optimization Purification Purification (Centrifugation, Dialysis) Component_Optimization->Purification Physicochemical_Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) Purification->Physicochemical_Characterization Encapsulation_Efficiency Encapsulation Efficiency & Drug Loading Physicochemical_Characterization->Encapsulation_Efficiency In_Vitro_Release In Vitro Release Studies Encapsulation_Efficiency->In_Vitro_Release

Caption: Workflow for Nanoparticle Formulation.

Experimental Protocol: Preparation of Thiazole Derivative-Loaded Polymeric Nanoparticles by Nanoprecipitation

Materials:

  • Hydrophobic thiazole derivative

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Organic solvent (e.g., acetone, acetonitrile)

  • Aqueous phase (e.g., deionized water)

  • Surfactant/stabilizer (e.g., Poloxamer 188, PVA)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve the thiazole derivative and the polymer in the organic solvent.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase containing the surfactant under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the entrapment of the drug in the form of nanoparticles. [10]3. Solvent Evaporation: The organic solvent is removed from the nanoparticle suspension by evaporation under reduced pressure using a rotary evaporator.

  • Purification: The nanoparticle suspension is purified to remove unencapsulated drug and excess surfactant by methods such as centrifugation followed by resuspension in deionized water, or by dialysis.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.

Characterization of Nanoparticles:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Morphology: Visualized by transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

  • Encapsulation Efficiency (EE) and Drug Loading (DL): Calculated after separating the encapsulated drug from the free drug. EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100. DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.

  • In Vitro Drug Release: Measured using a dialysis bag method or by separating the nanoparticles from the release medium at different time points. [11][12] Quantitative Data Summary for a Hypothetical Thiazole Derivative Nanoparticle Formulation:

ParameterValue
Mean Particle Size (nm)150 ± 10
Polydispersity Index (PDI)0.15 ± 0.02
Zeta Potential (mV)-25 ± 2
Encapsulation Efficiency (%)85 ± 5
Drug Loading (%)10 ± 1

Self-Emulsifying Drug Delivery Systems (SEDDS): Pre-dissolved for Enhanced Absorption

Principle and Rationale:

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. [13][14][15]The drug is pre-dissolved in this lipid-based formulation, which circumvents the dissolution step in the GI tract. [13]Upon emulsification, the drug is presented in small droplets (typically 100-300 nm for SEDDS and <50 nm for self-microemulsifying drug delivery systems, SMEDDS), providing a large surface area for absorption. [13][15]The lipid components can also enhance absorption by stimulating lymphatic transport.

Workflow for SEDDS Formulation Development:

SEDDS_Workflow cluster_screening Screening Phase cluster_formulation Formulation Phase cluster_evaluation Evaluation Phase Excipient_Screening Excipient Screening (Oil, Surfactant, Cosolvent) Phase_Diagram Ternary Phase Diagram Construction Excipient_Screening->Phase_Diagram Formulation_Preparation Preparation of SEDDS Formulations Phase_Diagram->Formulation_Preparation Self_Emulsification Self-Emulsification Assessment Formulation_Preparation->Self_Emulsification Droplet_Size_Analysis Droplet Size & Zeta Potential Self_Emulsification->Droplet_Size_Analysis In_Vitro_Dissolution In Vitro Drug Release Droplet_Size_Analysis->In_Vitro_Dissolution

Caption: Workflow for SEDDS Formulation Development.

Experimental Protocol: Preparation and Evaluation of a Thiazole Derivative SEDDS

Materials:

  • Hydrophobic thiazole derivative

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Cosolvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Particle size analyzer

Procedure:

  • Solubility Studies: Determine the solubility of the thiazole derivative in various oils, surfactants, and cosolvents to select the most appropriate excipients.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and cosolvent to identify the self-emulsifying region. This is done by titrating mixtures of two components with the third and observing the formation of a clear, isotropic mixture.

  • Formulation Preparation: Select a formulation from the self-emulsifying region of the phase diagram. Accurately weigh the oil, surfactant, and cosolvent and mix them until a homogenous liquid is formed. Dissolve the thiazole derivative in this mixture with gentle heating and vortexing, if necessary.

  • Self-Emulsification Assessment: Add a small amount of the prepared SEDDS formulation to a larger volume of water (e.g., 1 mL in 250 mL) with gentle agitation and visually observe the formation of the emulsion. The emulsion should form rapidly and appear clear or slightly bluish.

  • Droplet Size and Zeta Potential Analysis: Dilute the SEDDS in water and measure the droplet size and zeta potential using a DLS instrument.

  • In Vitro Drug Release: Perform in vitro dissolution studies using a dialysis bag method or by direct addition of the SEDDS to the dissolution medium.

Quantitative Data Summary for a Hypothetical Thiazole Derivative SEDDS Formulation:

ParameterValue
Emulsification Time (seconds)< 30
Droplet Size (nm)45 ± 5
Zeta Potential (mV)-15 ± 3
Drug Release at 30 min (%)> 95

In Vitro and In Vivo Evaluation: Validating Formulation Performance

Once a promising formulation has been developed, it is crucial to evaluate its performance both in vitro and in vivo.

In Vitro Evaluation:

  • Dissolution Studies: As described in the protocols above, these are essential for predicting in vivo performance.

  • Permeability Studies: Using Caco-2 cell monolayers or parallel artificial membrane permeability assays (PAMPA) can provide insights into the potential for enhanced intestinal absorption.

In Vivo Evaluation:

  • Pharmacokinetic Studies: Animal models (e.g., rats, rabbits) are used to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). [16][17]These studies are critical for demonstrating improved bioavailability compared to an unformulated drug suspension. [12][17]* Efficacy and Toxicity Studies: In relevant disease models, the formulated thiazole derivative should be evaluated for its therapeutic efficacy and potential toxicity.

Conclusion: A Strategic Approach to Unlocking the Potential of Thiazole Derivatives

The successful formulation of hydrophobic thiazole derivatives is a critical step in translating their promising biological activities into effective therapeutic products. By employing advanced formulation strategies such as amorphous solid dispersions, nanoparticle-based drug delivery systems, and self-emulsifying drug delivery systems, researchers can overcome the challenges of poor solubility and enhance the bioavailability of these important compounds. A systematic approach, involving careful excipient selection, robust process development, and thorough physicochemical and biological characterization, is essential for developing safe, effective, and stable dosage forms. The protocols and guidelines presented in this application note provide a solid foundation for scientists and researchers to navigate the complexities of formulating hydrophobic thiazole derivatives and unlock their full therapeutic potential.

References

  • He, C., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Creative Biolabs. (n.d.). Self-emulsifying Drug Delivery System (SEEDS).
  • International Journal of Scientific Research & Technology. (2025, November 8).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • He, C., et al. (2024, November 15).
  • Joshi, H. A., & Gawade, P. S. (n.d.). Self Emulsifying Drug Delivery System For Improved Oral Delivery Of Lipophilic Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Patel, D. R., et al. (2014, August 1). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Research and Allied Sciences.
  • Gershanik, T., & Benita, S. (2004, April 15). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. The Hebrew University of Jerusalem.
  • Agboola, O., et al. (2023, March 23). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. PMC.
  • Pharmaceutical Technology. (2026, February 17). Self-Emulsifying Drug Delivery Systems.
  • Singh, I., et al. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. ACS Omega.
  • Gavan, A., et al. (2020, August 25). Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro.
  • de Oliveira, D. M., et al. (2024, November 15). Liposomal formulation with thiazolic compounds against bacterial efflux pumps. PubMed.
  • Encyclopedia.pub. (2023, June 19). Nanoparticles as Drug Delivery Systems.
  • Yang, J., et al. (2021, June 5). Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine. Theranostics.
  • El-Sayed, A. M., et al. (2025, August 7). Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating.
  • Preprints.org. (2023, November 22). Development of pH-Responsive Nano Drug Delivery System for Efficient Loading and Release of Hydrophobic Anticancer Drugs.
  • Slideshare. (n.d.). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties.
  • Kuksal, A., et al. (n.d.).
  • Kahleel, S. S., et al. (2025, July 30). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters.
  • Al-Ghananeem, A. M., et al. (2020, September 26). Formulation, characterization, in vitro and in vivo evaluations of self-nanoemulsifying drug delivery system of luteolin. Taylor & Francis.
  • Royal Society of Chemistry. (2024, December 10).
  • ResearchGate. (2025, August 6). (PDF)
  • PubMed Central. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug.
  • Oniga, O., et al. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC.
  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
  • Gomha, S. M., et al. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Sahoo, J., et al. (n.d.). Formulation development and in vitro and in vivo evaluation of membrane-moderated transdermal systems of ampicillin sodium in ethanol. PMC.
  • Kumar, S., et al. (n.d.).
  • ResearchGate. (2025, August 6). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity.
  • MDPI. (2021, September 16).
  • ULisboa. (n.d.).
  • AAPS PharmSciTech. (2020, May 6). Amorphous Solid Dispersions in Early Stage of Formulation Development: Predicting Excipient Influence on Dissolution Profiles Using DDDPlus.
  • Future Medicine. (2013, March 15). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion.
  • ResearchGate. (n.d.).
  • ResearchGate. (2024, April 24). (PDF)
  • Frontiers. (2021, August 11). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches.
  • ResearchGate. (n.d.). (a) Interactions of the thiazole compound with the hydrophobic cleft of... | Download Scientific Diagram.
  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Aminothiazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminothiazole synthesis. The 2-aminothiazole core is a vital scaffold in medicinal chemistry, frequently found in a wide range of biologically active molecules.[1][2] The Hantzsch thiazole synthesis, a classic reaction between an α-haloketone and a thiourea-containing compound, remains one of the most prevalent methods for its construction.[3][4][5] However, this seemingly straightforward condensation is often plagued by issues leading to low yields, byproduct formation, and complete reaction failure.

This guide provides in-depth, experience-driven answers to common (and complex) challenges encountered during the critical cyclization step. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively in your own research.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch aminothiazole synthesis is failing completely. I'm not observing any product formation by TLC or LC-MS. What are the most critical initial checks?

This is a common and frustrating scenario. When a reaction fails to initiate, the issue almost always lies with the reagents or fundamental reaction conditions. Before embarking on extensive optimization, perform these crucial initial checks.

A1: Initial Troubleshooting Checklist:

  • Reagent Quality and Stability:

    • α-Haloketone Integrity: These reagents can be unstable.[6] α-Bromoketones, for instance, can decompose, releasing HBr, which can create an acidic environment detrimental to the reaction.[7] Ensure they are freshly prepared or have been stored correctly (cold, dark, and under an inert atmosphere). Verify the purity by ¹H NMR before use.

    • Thiourea Purity: Use high-purity thiourea.[6] Impurities can introduce side reactions. While commercial thiourea is often suitable, recrystallization may be necessary for particularly sensitive substrates.[8] Thiourea itself is generally stable but should be stored in a dry environment.[9]

  • Reaction Conditions - The Fundamentals:

    • Solvent Choice: The solvent plays a pivotal role. Alcohols like ethanol are standard, but for some substrates, aprotic polar solvents such as DMF may be more effective.[6] The choice of solvent can influence reaction rates and suppress side reactions.

    • Temperature Control: Many Hantzsch syntheses proceed at room temperature or with gentle heating (e.g., 65 °C).[1][2] If no reaction is observed at room temperature, a modest increase in temperature is a logical next step. However, excessive heat can promote decomposition and byproduct formation.[6]

    • Reaction Monitoring: Actively monitor the reaction from the start using TLC or LC-MS. A lack of starting material consumption after a reasonable time (e.g., 1-2 hours) points to a fundamental issue with reactivity.

Q2: My starting materials are consumed, but I'm not forming the desired 2-aminothiazole. What intermediate or decomposition pathways could be responsible?

Observing the consumption of starting materials without product formation suggests that the initial S-alkylation is occurring, but the subsequent intramolecular cyclization and dehydration steps are failing.

A2: Potential Intermediate Traps and Side Reactions:

The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone to form an isothiouronium salt intermediate.[10] Failure to cyclize can lead to several outcomes:

  • Hydrolysis of the Intermediate: The isothiouronium intermediate can be susceptible to hydrolysis, especially if there is excess water in the reaction medium, leading back to starting materials or other decomposition products.

  • Formation of a Stable, Non-Cyclizing Intermediate: The intermediate may be stable under the reaction conditions but lack the activation energy to cyclize. This can sometimes be overcome by increasing the temperature, but this must be done cautiously to avoid degradation.[11]

  • Dimerization or Polymerization: The reactive intermediates or starting materials can sometimes undergo self-condensation or polymerization, leading to an intractable reaction mixture.

A key diagnostic step is to analyze the crude reaction mixture by LC-MS to look for masses corresponding to the expected isothiouronium intermediate or its hydrolysis products.

Q3: My reaction is very messy, with multiple spots on TLC. What are the most common byproducts in Hantzsch aminothiazole synthesis?

A complex reaction profile is often indicative of competing reaction pathways. Understanding these side reactions is key to optimizing for your desired product.

A3: Common Byproducts and Their Origins:

  • Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives, which will not participate in the desired cyclization.[12]

  • Over-alkylation: If the product 2-aminothiazole is sufficiently nucleophilic, it can react with another molecule of the α-haloketone, leading to N- or exocyclic C-alkylation byproducts.

  • Hydrolysis of α-Haloketone: The α-haloketone can be hydrolyzed to the corresponding α-hydroxyketone, especially under basic conditions or in the presence of water.

  • Formation of Isomeric Impurities: Under certain conditions, particularly acidic pH, rearrangement to a 2-imino-2,3-dihydrothiazole isomer can occur.[6]

  • Polyhalogenation: Under basic conditions, ketones with α-hydrogens can undergo multiple halogenations, which can lead to the haloform reaction if a methyl ketone is used.[13][14] While Hantzsch synthesis is not typically run under strongly basic conditions, localized pH changes can promote this.

The workflow below illustrates a systematic approach to troubleshooting these issues.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Primary Troubleshooting Path cluster_2 Advanced Solutions cluster_3 Outcome Start Reaction Failure: Low or No Yield Check_Reagents Verify Reagent Purity & Stability (α-Haloketone, Thiourea) Start->Check_Reagents Check_Conditions Confirm Basic Conditions (Solvent, Temp, Time) Check_Reagents->Check_Conditions Optimize_Temp Optimize Temperature (e.g., Room Temp -> 65°C) Check_Conditions->Optimize_Temp If reagents are pure Purify_Start Re-purify Starting Materials Check_Conditions->Purify_Start If impurities detected Optimize_Solvent Screen Solvents (e.g., EtOH, DMF, Acetonitrile) Optimize_Temp->Optimize_Solvent Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Optimize_Solvent->Analyze_Byproducts Use_Catalyst Introduce Catalyst (e.g., Silica Supported Acid) [3] Analyze_Byproducts->Use_Catalyst If known side reactions dominate Microwave Consider Microwave Synthesis [1] Analyze_Byproducts->Microwave For slow reactions Success Successful Cyclization Use_Catalyst->Success Microwave->Success Purify_Start->Check_Conditions

Caption: A logical workflow for troubleshooting failed aminothiazole cyclizations.

Q4: How do I systematically optimize reaction conditions for a difficult cyclization?

When initial checks and simple adjustments fail, a more systematic approach is required. This involves methodically varying key parameters to find the optimal reaction window.

A4: Systematic Optimization Strategy:

A Design of Experiments (DoE) approach, even a simplified one, can be highly effective. Focus on the most influential variables:

ParameterLow SettingHigh SettingRationale
Temperature Room Temp (25°C)Reflux (e.g., 78°C in EtOH)Affects reaction rate vs. decomposition. Some reactions require thermal energy to overcome the activation barrier for cyclization.[11]
Solvent Ethanol (Protic)DMF (Aprotic, Polar)Solvent polarity and proticity can stabilize intermediates and transition states differently.[6]
Concentration 0.1 M1.0 MHigher concentrations can favor the bimolecular reaction, but may also increase side reactions or cause solubility issues.
Base (Optional) NoneNaHCO₃ (0.5 eq)A mild, non-nucleophilic base can neutralize any generated HBr without promoting Favorskii rearrangement.[15]

Run a matrix of these conditions and analyze the yield of the desired product by a quantitative method like LC-MS or ¹H NMR with an internal standard. This data-driven approach will reveal the optimal conditions far more efficiently than random adjustments.

Key Experimental Protocols

Protocol 1: General Procedure for Hantzsch 2-Aminothiazole Synthesis

This protocol provides a robust starting point for the synthesis of a simple 2-aminothiazole.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, to make a 0.5 M solution).

  • Addition of Thiourea: Add solid thiourea (1.1 - 1.5 eq) to the solution.[3] A slight excess of thiourea is often used to ensure complete consumption of the limiting α-haloketone.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 65 °C). Monitor the reaction progress by TLC or LC-MS until the α-haloketone is consumed.

  • Workup: Cool the reaction mixture to room temperature. If the product hydrohalide salt precipitates, it can be collected by filtration. To obtain the free base, pour the reaction mixture into a beaker containing a dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[10]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the filter cake with water and then a minimal amount of cold ethanol or another suitable solvent to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

Protocol 2: Analysis of α-Haloketone Stability
  • Sample Preparation: Dissolve a small sample (~5-10 mg) of the α-haloketone in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial NMR: Acquire a ¹H NMR spectrum immediately after preparation.

  • Time-Lapse NMR: Leave the NMR tube on the benchtop at ambient temperature and light. Acquire additional ¹H NMR spectra at set time intervals (e.g., 1, 4, 12, and 24 hours).

  • Analysis: Compare the spectra. Look for the appearance of new peaks or a decrease in the integration of the characteristic α-haloketone signals, which would indicate decomposition. The formation of HBr can sometimes be inferred by the broadening of certain peaks.

Reaction Mechanism Visualization

The Hantzsch synthesis proceeds through a well-established mechanism involving S-alkylation followed by intramolecular cyclization and dehydration.

Caption: The mechanism of the Hantzsch 2-aminothiazole synthesis.

By understanding these common failure modes and employing systematic troubleshooting, researchers can significantly improve the success rate and efficiency of aminothiazole synthesis, accelerating progress in drug discovery and development.

References

  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • BenchChem. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives.
  • PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Annexe Chem. (2024, January 24). Thiourea Unraveling Its Diverse Applications.
  • RSC Publishing. (n.d.). Study of temperature dependent three component dynamic covalent assembly via Hantzsch reaction catalyzed by dioxido- and oxidoperoxidomolybdenum(vi) complexes under solvent free conditions.
  • Dianfeng Chemical. (n.d.). Thiourea: Properties, Applications & Latest Research in Organic Synthesis.
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
  • Beilstein Journals. (2020, November 24). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity.
  • ChemicalBook. (2023, August 18). 2-Aminothiazole: synthesis, biological activities and toxicity.
  • Wikipedia. (n.d.). α-Halo ketone.
  • CUTM Courseware. (n.d.). Thiazole.
  • MDPI. (2022, June 2). Synthetic Access to Aromatic α-Haloketones.
  • Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones.
  • Chemistry LibreTexts. (2023, January 29). Alpha Halogenation of Aldehydes and Ketones.
  • ChemicalBook. (2023, November 17). Thiourea: an organic compound.
  • OrgoSolver. (n.d.). Ketone α-Halogenation under Base (NaOH → X₂).
  • Alzchem Group. (n.d.). Thiourea.
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • NIH. (2014, May 1). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease.
  • HETEROCYCLES. (2012, June 22). Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives.

Sources

Minimizing dehalogenation side reactions during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dehalogenation Defense Unit Ticket System: Active | Status: Online

Mission Statement

Welcome to the Dehalogenation Defense Unit. Our mandate is to prevent the silent killer of synthetic yield: Unwanted Hydrodehalogenation . Whether you are losing an aryl chloride during a Suzuki coupling or stripping an iodine atom during nitro-reduction, this guide provides the mechanistic "patches" and protocols to secure your halogen handles.

Ticket #001: "My Aryl Chloride Disappeared During Cross-Coupling"

Status: High Priority Context: User attempted a Suzuki-Miyaura coupling on a bromo-chloro-arene. The bromine reacted as intended, but the chlorine was replaced by hydrogen.

Root Cause Analysis: The Trojan Hydride

Dehalogenation in Palladium catalysis is rarely random; it is mechanistically driven by the formation of a Palladium-Hydride (Pd-H) species. Once formed, this species undergoes reductive elimination with your aryl ring, replacing the halogen with a hydrogen.[1]

Common Sources of Hydride (The Enemy):

  • Alcohol Solvents:

    
    -hydride elimination from isopropanol or ethanol.
    
  • Alkoxide Bases: Sodium tert-butoxide or ethoxide can transfer a hydride to Pd.

  • Sticky Alkyl Groups: If your phosphine ligand has long alkyl chains that can undergo

    
    -hydride elimination.
    
Visualizing the Failure Mode

The following diagram illustrates how the catalytic cycle gets hijacked.

Pd_Dehalogenation_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet R-B(OH)2 (Desired Path) PdH Pd-H Species (Ar-Pd-H) OxAdd->PdH Hydride Transfer Prod Product (Ar-Nu) TransMet->Prod Reductive Elim. Prod->Pd0 HydrideSource Hydride Source (Alcohol/Alkoxide) HydrideSource->PdH DehaloProd Side Product (Ar-H + Pd(0)) PdH->DehaloProd Reductive Elim. (FAILURE)

Figure 1: The "Hijack Pathway" where a hydride source intercepts the oxidative addition intermediate, leading to dehalogenation instead of cross-coupling.

Protocol: The "Safe-Mode" Suzuki Coupling

To patch this bug, we must remove hydride donors and increase the rate of the desired cycle.

The Fix:

  • Catalyst: Switch to Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G4). These activate without excess reductants.

  • Ligand: XPhos or SPhos .[1] These bulky, electron-rich ligands accelerate reductive elimination of the desired product, outcompeting the side reaction.[2]

  • Base: Switch to K₃PO₄ or K₂CO₃ . Avoid NaOtBu.

  • Solvent: 1,4-Dioxane or Toluene (Aprotic).[1]

Step-by-Step Protocol:

  • Charge: In a vial, add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv) .

  • Catalyst: Add XPhos Pd G3 (1-2 mol%) .

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 5 minutes (Oxygen promotes homocoupling and catalyst death).

  • Heat: Stir at 60–80°C.

    • Why? XPhos creates a "pocket" around the Pd, protecting it from side reactions while facilitating the coupling of hindered substrates.

Ticket #002: "My Iodine Scrambled During Lithiation"

Status: Critical Context: User attempted to lithiate a specific position on a di-haloarene using n-BuLi, but the reaction resulted in a mixture of regioisomers (Halogen Dance).

Root Cause Analysis: The Kinetic Mismatch

Traditional Lithium-Halogen exchange using n-butyllithium is extremely fast and exothermic. It often requires -78°C to control. If the temperature isn't perfect, the lithiated species acts as a base, deprotonating adjacent positions and causing the halogen to "migrate" to a more thermodynamically stable position (the "Halogen Dance").

The Solution: Turbo-Grignards (Knochel's Reagent)

Do not use n-BuLi. Use Isopropylmagnesium Chloride Lithium Chloride complex (iPrMgCl[3]·LiCl) .[3]

Why it works:

  • LiCl Effect: LiCl breaks up the polymeric magnesium aggregates, making the reagent kinetically active enough to exchange Iodine/Bromine, but thermodynamically mild enough to leave Chlorine and other sensitive groups alone.

  • Temperature: Works at convenient temperatures (-20°C to 0°C), reducing the risk of scrambling seen at ultra-low temps.

Comparison Table: n-BuLi vs. Turbo-Grignard

Featuren-BuLiTurbo-Grignard (iPrMgCl[3]·LiCl)
pKa (Approx) ~50 (Very Basic)~35 (Less Basic)
Selectivity Poor (Attacks I, Br, Cl)High (Attacks I > Br; Cl is safe)
Stability Unstable > 0°CStable at Room Temp
Scrambling Risk High (Halogen Dance)Very Low
Protocol: Selective Exchange with Turbo-Grignard
  • Dissolve: Dissolve aryl iodide/bromide (1.0 equiv) in anhydrous THF under Argon. Cool to -20°C .

  • Add: Dropwise addition of iPrMgCl·LiCl (1.1 equiv) (commercially available).

  • Incubate: Stir for 30 minutes at -20°C.

    • Check: Quench a small aliquot with water and check LCMS. You should see the de-iodinated parent mass (Ar-H). If exchange is incomplete, warm to 0°C.

  • Quench: Add your electrophile (Aldehyde, Ketone, etc.) at -20°C and warm to RT.

Ticket #003: "Hydrogenation Killed My Halogen"

Status: Common Issue Context: User needs to reduce a Nitro group (-NO2) to an Aniline (-NH2) but the molecule contains a Chlorine or Bromine atom. Standard Pd/C hydrogenation removed the halogen.[4]

Decision Tree: Choosing the Right Reductant

Never default to Pd/C if halogens are present. Use this logic flow to select the correct reagent.

Nitro_Reduction_Logic Start Start: Nitro Reduction HalogenCheck Are Halogens (Cl, Br, I) Present? Start->HalogenCheck NoHalogen No HalogenCheck->NoHalogen Safe YesHalogen Yes HalogenCheck->YesHalogen Risk Standard Use Pd/C + H2 (Standard) NoHalogen->Standard SensitiveCheck Is the Halogen Iodine? YesHalogen->SensitiveCheck IodineYes Yes (Iodine) SensitiveCheck->IodineYes IodineNo No (Cl, Br) SensitiveCheck->IodineNo ChemicalRed Use Chemical Reduction (Fe/NH4Cl or SnCl2) IodineYes->ChemicalRed PtS Use Pt(S)/C + H2 (Sulfided Platinum) IodineNo->PtS

Figure 2: Decision matrix for selective nitro reduction. Note that Iodine is so labile that catalytic hydrogenation is rarely safe; chemical reduction is preferred.

Protocol: Sulfided Platinum Reduction (The "Poisoned" Method)

Sulfided Platinum (Pt(S)/C) is "poisoned," meaning its activity is attenuated. It is active enough to reduce a nitro group but too sluggish to insert into a Carbon-Halogen bond.

  • Prepare: In a pressure vessel, dissolve Nitro-Aryl halide (1.0 equiv) in EtOAc or MeOH.

  • Catalyst: Add 5 wt% Pt(S)/C (approx 2-5 mol% loading).

    • Note: Ensure it is specifically "Sulfided." Regular Pt/C will dehalogenate.

  • Pressure: Hydrogenate at 1–3 bar (balloon to mild pressure) . Do not use high pressure (>10 bar).

  • Monitor: Check LCMS every hour. Stop immediately upon consumption of starting material.

Alternative: Iron-Mediated Reduction (The "Bechamp" Variant) If you have an Iodine atom, even Pt(S)/C is risky. Use this:

  • Mix Substrate in EtOH/Water (3:1) .

  • Add Iron Powder (5 equiv) and Ammonium Chloride (5 equiv) .

  • Heat to 70°C for 2 hours.

  • Filter hot through Celite (Iron sludge is messy).

FAQ: Quick Troubleshooting

Q: Can I just add an additive to my Pd/C hydrogenation to stop dehalogenation? A: Yes, sometimes. Adding Vanadium salts (VO(acac)2) or Diphenylsulfide can poison the catalyst in situ, mimicking the Pt(S)/C effect. However, buying commercial Pt(S)/C is more reproducible.

Q: I'm doing a Suzuki coupling and I don't have XPhos. What now? A: Try DPEPhos or DPPF . These bidentate ligands have large bite angles that can sometimes suppress dehalogenation better than simple PPh3. Also, ensure you use KF or K3PO4 as a base, never carbonates or hydroxides if the substrate is sensitive.

Q: Why does my reaction dehalogenate more when I use DMF? A: DMF can decompose to form dimethylamine, which can act as a reducing agent. Furthermore, polar aprotic solvents stabilize the charged intermediates of the oxidative addition, potentially accelerating the "wrong" pathway. Switch to Toluene or Dioxane.

References

  • Mechanisms of Dehalogenation in Pd-Catalysis

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[5] Journal of Organic Chemistry, 2004.[5] Link[5]

  • Turbo-Grignard Reagents

    • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. Link

  • Selective Hydrogenation

    • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003. Link

  • Buchwald Ligands for Challenging Couplings

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

Sources

Technical Support Center: Recrystallization Solvent Selection for High-Purity Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high-purity crystalline products. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Recrystallization is a critical final step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, significantly impacting purity, stability, and downstream processability.[1][] The selection of an appropriate solvent system is arguably the most crucial factor in a successful recrystallization.[3] This guide provides a systematic approach to solvent selection and troubleshooting for thiazole-containing compounds, which are a prevalent scaffold in medicinal chemistry.[4][5]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of thiazole derivatives and provides systematic solutions.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

Symptom: Upon cooling the hot, saturated solution, your thiazole derivative separates as a liquid (an oil) rather than forming solid crystals.

Causality: "Oiling out" typically occurs when a compound comes out of solution at a temperature above its melting point.[6][7] This can be due to a high concentration of impurities depressing the melting point or the use of a solvent with a boiling point too close to or above the compound's melting point.[6][8]

Step-by-Step Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point.[6][7]

  • Slow Down the Cooling: Rapid cooling can favor oiling out.[9] Allow the flask to cool slowly to room temperature. Insulating the flask with a cloth or placing it in a warm water bath can facilitate slower cooling.[10]

  • Re-evaluate Solvent Choice: If the issue persists, the solvent's boiling point may be too high. Select a solvent with a lower boiling point in which your compound exhibits the desired solubility profile (soluble when hot, insoluble when cold).[11]

  • Consider a Mixed-Solvent System: If a single suitable solvent cannot be found, a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (an "antisolvent" in which it is insoluble) dropwise at an elevated temperature until turbidity is observed.[12][13] Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[12][13]

  • Scratch the Flask: Induce nucleation by gently scratching the inside of the flask at the solution's surface with a glass rod.[7][10]

Problem 2: No Crystals Form Upon Cooling

Symptom: The solution remains clear even after prolonged cooling, with no crystal formation.

Causality: This is often due to either using too much solvent, resulting in a solution that is not saturated at the lower temperature, or the formation of a stable supersaturated solution.[7][10]

Step-by-Step Solutions:

  • Reduce Solvent Volume: This is the most common cause of crystallization failure.[10] Gently heat the solution to boil off some of the solvent.[6] Allow it to cool again and observe for crystal formation. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation and inclusion of impurities.

  • Induce Nucleation:

    • Seeding: If you have a pure crystal of your compound, add a tiny "seed crystal" to the cooled solution to act as a nucleation site.[10]

    • Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can create microscopic imperfections that promote crystal growth.[7][10]

  • Drastic Cooling: If slow cooling does not yield crystals, try placing the solution in an ice-water bath.[14] Note that rapid cooling may lead to smaller, less pure crystals.

  • Re-evaluate Solvent System: If the compound remains highly soluble even at low temperatures, the chosen solvent is not appropriate. A less polar or a mixed-solvent system might be necessary.

Problem 3: Poor Compound Recovery

Symptom: You obtain a very low yield of your purified thiazole derivative.

Causality: Low recovery can result from using an excessive amount of solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent in which they are too soluble.[15]

Step-by-Step Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[16] Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[15]

  • Prevent Premature Crystallization: During hot gravity filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel.[7] To prevent this, use a stemless funnel, preheat the funnel with hot solvent, and use a slight excess of solvent before filtration, boiling it off afterward.[17]

  • Proper Washing Technique: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[18] Using warm solvent or an excessive volume will dissolve some of the product.

  • Second Crop of Crystals: The mother liquor (the solution remaining after the first filtration) is saturated with your compound. Concentrating the mother liquor by evaporating some of the solvent and re-cooling can often yield a second crop of crystals.[10] Be aware that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is the ideal characteristic of a recrystallization solvent for thiazoles?

An ideal solvent for recrystallizing thiazole derivatives, or any compound, should exhibit the following characteristics[19][20]:

  • High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize recovery.

  • Appropriate boiling point: The solvent's boiling point should be high enough to provide a significant solubility difference between hot and cold conditions but low enough to be easily removed from the crystals.[8][11] It should also ideally be below the melting point of the compound to avoid oiling out.[8]

  • Inertness: The solvent must not react with the compound being purified.[20]

  • Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[19]

Q2: How do I start selecting a solvent for a novel thiazole derivative?

A good starting point is the principle of "like dissolves like".[8][21] Thiazoles are heterocyclic compounds with varying polarity depending on their substituents.

  • Literature Search: Check databases like SciFinder or Reaxys for the recrystallization of structurally similar compounds.[19] Recent studies on thiazole synthesis have successfully used ethanol or ethanol-water mixtures for recrystallization.[4][22]

  • Small-Scale Solvent Screening: Test the solubility of a small amount of your crude compound (around 50-100 mg) in various solvents (0.5-1 mL) of differing polarities.[19][20] Observe the solubility at room temperature and then upon heating. A promising solvent will show poor solubility at room temperature but complete dissolution upon heating.

Q3: When should I consider using a mixed-solvent system?

A mixed-solvent system is beneficial when no single solvent provides the desired solubility profile.[19] This is often the case for compounds that are either too soluble or too insoluble in common solvents. The technique involves a "solvent" in which the compound is readily soluble and an "antisolvent" in which it is poorly soluble.[12] These two solvents must be miscible.[8] Common pairs include ethanol/water, ethyl acetate/hexane, and acetone/water.[8][18]

Q4: Can the crystal form of my thiazole API affect its properties?

Absolutely. The crystallization process not only purifies the compound but also determines its solid-state properties, which are critical for APIs.[1][] Different crystal forms, known as polymorphs, of the same compound can have different stabilities, dissolution rates, and bioavailability.[1] Therefore, a controlled and reproducible crystallization process is essential in drug development.[23]

Data Presentation & Experimental Protocols

Table 1: Properties of Common Recrystallization Solvents

This table provides a reference for selecting an initial solvent for screening based on polarity and boiling point.

SolventBoiling Point (°C)Polarity Index (P')[24][25]Dielectric Constant (ε)[8]Notes on Usage
Water10010.280.1Good for polar, hydrogen-bonding compounds. High boiling point can be a drawback.[18][26]
Ethanol784.324.6A versatile and commonly used solvent for moderately polar compounds. Often used in mixed systems with water.[22][26]
Methanol655.132.7Similar to ethanol but more polar and has a lower boiling point.[11]
Acetone565.120.7Good solvent for many organic compounds, but its low boiling point can make it difficult to maintain a large temperature gradient.[11]
Ethyl Acetate774.46.0A moderately polar solvent, often used in a pair with hexanes.[8][26]
Dichloromethane403.19.1Useful for less polar compounds, but its very low boiling point is a significant challenge.[11]
Toluene1112.42.4Good for non-polar compounds, but its high boiling point can lead to oiling out and is difficult to remove.[11]
Hexanes~690.11.9A non-polar solvent used for non-polar compounds, often as the "antisolvent" in mixed systems.[26]
Protocol: Systematic Solvent Selection for a Novel Thiazole
  • Initial Screening:

    • Place ~50 mg of the crude thiazole derivative into several test tubes.

    • Add 0.5 mL of a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) to each tube at room temperature.

    • Observe and record the solubility. If the compound dissolves, the solvent is likely too good for single-solvent recrystallization.

  • Hot Solubility Test:

    • For the solvents in which the compound was insoluble at room temperature, heat the mixture to the solvent's boiling point.

    • If the compound dissolves, you have found a potential single-solvent system. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Mixed-Solvent Test:

    • If no single solvent is ideal, select a miscible pair where the compound is soluble in one ("solvent") and insoluble in the other ("antisolvent").

    • Dissolve the compound in the minimum amount of the hot "solvent".

    • Add the "antisolvent" dropwise while maintaining the temperature until the solution becomes cloudy.

    • Add a few drops of the hot "solvent" to clarify the solution.

    • Allow the solution to cool slowly.

Visualizations

Diagram 1: Systematic Workflow for Recrystallization Solvent Selection

G start Start: Crude Thiazole Product screen Small-Scale Solubility Screening (Polar & Non-Polar Solvents) start->screen dissolves_cold Dissolves in Cold Solvent? screen->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject Reject as Single Solvent (Consider as 'Good' Solvent for Mixed System) dissolves_cold->reject Yes potential_solvent Potential Single Solvent System dissolves_hot->potential_solvent Yes insoluble Insoluble Hot & Cold (Reject or use as 'Poor' Solvent) dissolves_hot->insoluble No test_mixed Test Mixed-Solvent System reject->test_mixed optimize Optimize & Scale-Up Recrystallization potential_solvent->optimize insoluble->test_mixed test_mixed->optimize

Caption: A flowchart for systematically selecting a recrystallization solvent.

Diagram 2: Principles of Single vs. Mixed-Solvent Recrystallization

G cluster_0 Single-Solvent System cluster_1 Mixed-Solvent System a_start Hot Saturated Solution Thiazole + Impurities Dissolved a_cool Cooled Solution Thiazole Crystallizes a_start->a_cool Cooling a_end Pure Thiazole Crystals Impurities in Mother Liquor a_cool->a_end Filtration b_start Dissolve in 'Good' Solvent (Hot) Thiazole + Impurities Dissolved b_add_anti Add 'Antisolvent' (Hot) Solution Becomes Saturated b_start->b_add_anti Titration b_cool Cooled Solution Thiazole Crystallizes b_add_anti->b_cool Cooling b_end Pure Thiazole Crystals Impurities in Mother Liquor b_cool->b_end Filtration

Caption: Comparison of single and mixed-solvent recrystallization workflows.

References

  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of Crystal Growth, 211(1-4), 122-136.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • University of York. (n.d.).
  • University of York. (n.d.).
  • Scribd. (n.d.).
  • YouTube. (2012, May 7).
  • LibreTexts Chemistry. (2022, April 7). 4.
  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.
  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • Science Learning Center. (n.d.).
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.).
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation.
  • University of Rochester. (n.d.).
  • Biocyclopedia. (n.d.).
  • Advanced Science News. (2018, July 25). Gel-Mediated Crystallization of Active Pharmaceutical Ingredients.
  • Maiyam Group. (2025, December 29).
  • LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents.
  • Unknown. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3.
  • MIT OpenCourseWare. (2012).
  • Journal of Chemical Education. (2012). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • Unknown. (n.d.).
  • University of Rochester. (n.d.). Solvents and Polarity. Chemistry Department.
  • BenchChem. (2025).
  • Unknown. (n.d.). Polarity of Solvents.
  • Fisher Scientific. (n.d.).
  • Scribd. (n.d.). Solvent Polarity Table.
  • ACS Omega. (2024, August 29). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies.
  • Unknown. (n.d.).
  • University of Rochester. (n.d.).
  • MDPI. (2024, November 21).
  • The Distant Reader. (2023, February 5).
  • PMC. (2025, July 8). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety.

Sources

Validation & Comparative

A Comprehensive Guide to Identifying 2-Aminothiazole Functional Groups via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its widespread use in drug design underscores the critical need for reliable and efficient analytical methods for its identification and characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and widely accessible technique that provides a unique vibrational fingerprint of a molecule, making it an invaluable tool for confirming the presence of the 2-aminothiazole functional group.

This guide offers an in-depth exploration of the characteristic FTIR peaks of 2-aminothiazole, provides a comparative analysis with other common functional groups, and details a robust experimental protocol for acquiring high-quality spectral data.

The Vibrational Signature of the 2-Aminothiazole Moiety

The FTIR spectrum of a 2-aminothiazole-containing compound is dominated by the vibrational modes of the primary amine (-NH₂) group and the thiazole ring. A systematic analysis of these regions is key to an unambiguous identification.

The primary amine group is characterized by distinct N-H stretching and bending vibrations. Typically, primary amines exhibit two bands for N-H stretching in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching modes.[1][2][3] The asymmetric stretch appears at a higher frequency, while the symmetric stretch is found at a lower frequency.[2][4] Additionally, the N-H scissoring (bending) vibration gives rise to a characteristic absorption in the 1650-1580 cm⁻¹ range.[2]

The thiazole ring contributes a more complex set of absorptions. The C=N stretching vibration within the heterocyclic ring is a crucial marker and is typically observed in the 1660-1536 cm⁻¹ region.[5][6] Aromatic-like C=C stretching vibrations of the ring also produce bands in the 1600-1475 cm⁻¹ range. Vibrations involving the C-S bond are generally weaker and appear at lower frequencies, often in the 710-637 cm⁻¹ range.[7]

A logical workflow for the identification process is illustrated below:

ftir_workflow cluster_acquisition Spectral Acquisition & Initial Scan cluster_assignment Detailed Peak Assignment cluster_confirmation Confirmation & Validation acquire Acquire FTIR Spectrum region_nh Examine 3500-3300 cm⁻¹ region for N-H stretches acquire->region_nh region_double_bond Analyze 1700-1500 cm⁻¹ region (N-H bend, C=N stretch) acquire->region_double_bond assign_cs Locate C-S Vibrations (low frequency) assign_nh Assign Asymmetric & Symmetric N-H Stretching Bands region_nh->assign_nh assign_bend_cn Deconvolute Overlapping N-H Bend & C=N Stretch Peaks region_double_bond->assign_bend_cn assign_ring Identify Thiazole Ring C=C Stretching region_double_bond->assign_ring compare Compare with Reference Spectra assign_nh->compare assign_bend_cn->compare assign_ring->compare assign_cs->compare interferences Consider Potential Interferences compare->interferences confirm Confirm 2-Aminothiazole Presence interferences->confirm

Figure 1. A systematic workflow for the identification of the 2-aminothiazole functional group using FTIR spectroscopy.

Distinguishing 2-Aminothiazole: A Comparative Analysis

Spectral overlap with other functional groups is a common challenge. A careful comparison with the characteristic peaks of similar moieties is essential for accurate identification.

Functional GroupKey Differentiating FTIR FeaturesPotential for Overlap with 2-Aminothiazole
**Primary Amides (R-CO-NH₂) **Possess two N-H stretching bands similar to primary amines. The most significant differentiator is the strong C=O stretch (Amide I) typically found around 1680-1630 cm⁻¹. The N-H bend (Amide II) is also present around 1640-1550 cm⁻¹.High. The N-H stretching and bending regions can show significant overlap. The presence or absence of a strong carbonyl absorption is the most reliable distinguishing feature.
Secondary Amines (R₂-NH) Exhibit a single, generally weaker N-H stretching band in the 3350-3310 cm⁻¹ range.[2] The N-H bending vibration is often weak and can be difficult to identify.[6]Moderate. The single N-H stretch of a secondary amine could be mistaken if one of the two primary amine bands of 2-aminothiazole is weak or poorly resolved.
Imidazole Unsubstituted imidazole shows a broad N-H stretch from 3300-2500 cm⁻¹ due to extensive hydrogen bonding. C=N and C=C ring stretching vibrations are also present.Moderate. The ring stretching vibrations can occur in a similar region. The broadness of the imidazole N-H stretch is a key distinguishing feature compared to the sharper bands of the 2-aminothiazole primary amine.
Thiophene Lacks N-H vibrations. Shows aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretches in the 1600-1400 cm⁻¹ region. C-S vibrations are also present.Low to Moderate. The clear absence of N-H stretching bands is a primary differentiator. Some overlap in the ring vibration region is possible.

A Validated Protocol for FTIR Analysis of 2-Aminothiazole Compounds

This protocol details the acquisition of a high-quality FTIR spectrum of a solid 2-aminothiazole-containing sample using the Attenuated Total Reflectance (ATR) method.

Instrumentation and Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond crystal).

  • Solid sample of the 2-aminothiazole derivative.

  • Spatula.

  • Isopropanol or acetone for cleaning.

  • Lint-free wipes.

Experimental Procedure:

  • Background Acquisition:

    • Thoroughly clean the ATR crystal surface with a suitable solvent and a lint-free wipe.

    • Acquire a background spectrum. This step is crucial to digitally subtract the absorbance from atmospheric CO₂ and water vapor, as well as the ATR crystal itself, ensuring a flat baseline.

  • Sample Application:

    • Place a small quantity of the solid sample onto the center of the ATR crystal.

    • Engage the pressure clamp to apply firm and consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a strong and reproducible signal.

  • Spectrum Collection:

    • Collect the sample spectrum. For optimal signal-to-noise ratio, co-add 16 to 32 scans at a spectral resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum can be displayed in either absorbance or transmittance mode.

    • Apply a baseline correction if necessary to obtain a flat baseline across the spectrum.

    • Identify and label the key absorption peaks with their corresponding wavenumbers (cm⁻¹).

  • Post-Analysis Cleaning:

    • Release the pressure clamp and carefully remove the sample residue.

    • Thoroughly clean the ATR crystal to prevent any cross-contamination for subsequent analyses.

atr_protocol start Start clean1 Clean ATR Crystal start->clean1 background Acquire Background Spectrum clean1->background apply_sample Apply Solid Sample background->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) apply_pressure->collect_spectrum process_data Process Spectrum (Baseline Correction, Peak Labeling) collect_spectrum->process_data clean2 Clean ATR Crystal Post-Analysis process_data->clean2 end End clean2->end

Figure 2. A step-by-step experimental workflow for ATR-FTIR analysis of solid samples.

Interpreting the Spectrum: A Summary of Characteristic Peaks

The following table provides a summary of the expected FTIR absorption bands for the 2-aminothiazole functional group.

Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
Asymmetric N-H Stretch3440 - 3340Medium to StrongTypically sharper than O-H stretches.[2][4]
Symmetric N-H Stretch3360 - 3250MediumAppears at a lower frequency than the asymmetric stretch.[2][3]
N-H Scissoring (Bend)1650 - 1580Medium to StrongCan overlap with the C=N stretching vibration.[2]
C=N Ring Stretch1660 - 1536Medium to StrongA key indicator of the thiazole ring.[5][6]
C=C Ring Stretch1600 - 1475Medium to VariableMultiple bands may be present in this region.
C-N Stretch (Aromatic)1357 - 1250Medium[6][7]
C-S Stretch710 - 637Weak to MediumCan be challenging to assign definitively due to its weakness and position in the fingerprint region.[7]

Trustworthiness of the Protocol: This ATR-FTIR protocol incorporates self-validating steps. A successful background collection, evidenced by a flat baseline, confirms the instrument's readiness. The reproducibility of spectral intensity upon repeated measurements of the same sample validates the consistency of the applied pressure. Finally, the identification of the expected characteristic peaks in a known 2-aminothiazole standard using this protocol would provide ultimate validation of the methodology.

Conclusion

FTIR spectroscopy is a powerful and efficient technique for the structural elucidation of molecules containing the 2-aminothiazole functional group. A thorough understanding of the characteristic vibrational frequencies of the primary amine and the thiazole ring, coupled with a systematic approach to spectral interpretation and a validated experimental protocol, enables researchers to confidently identify this important pharmacophore. This guide serves as a practical resource for scientists in drug discovery and development, facilitating the accurate and rapid characterization of 2-aminothiazole-based compounds.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265.
  • Meta-Chart. (2026, January 19).
  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897.
  • Fiedler, A., et al. (2000). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H -benzotriazole in the gas phase at six different temperatures. Journal of Molecular Structure, 550-551, 355-362.
  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology, 11(8), 126-133.
  • Ellis, B., & Pyszora, H. (1958). VIBRATIONAL SPECTRA AND THERMODYNAMIC PROPERTIES OF THIAZOLE, 2-AMINOTHIAZOLE, AND 2-AMINO-(2H2]-THIAZOLE. Journal of the Chemical Society, 102, 27-31.
  • Nibbering, E. T. J., et al. (2006). N-H stretching modes of adenosine monomer in solution studied by ultrafast nonlinear infrared spectroscopy and ab-initio calculations. Physical Chemistry Chemical Physics, 8(41), 4785-4802.
  • Walker, M. S., & Merkler, D. J. (1998). FTIR characterization of heterocycles lumazine and violapterin in solution: effects of solvent on anionic forms. Biopolymers, 4(4), 235-245.
  • Slipchenko, L. V., & Vilesov, A. F. (2007). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A, 111(29), 6748–6755.
  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317.
  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)
  • BOC Sciences. (n.d.). Fourier Transform Infrared Spectroscopy Analysis.
  • Pagacz-Kostrzewa, M., et al. (2025, September 12). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 4236.
  • Talaq, M. A. (2012). FT-IR Spectral study of some Heterocyclic Compounds: Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. LAP LAMBERT Academic Publishing.
  • ResearchGate. (n.d.). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers.
  • Chemistry Stack Exchange. (2019, March 30).
  • IOSR Journal. (2017, September 8). DFT and Vibrational spectroscopic study on 2-[2-(ethylamino-4- methylphenylaminothiazol)-5-oyl] benzothiazole.
  • Kostova, B., et al. (2014). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. International Journal of Sciences, 3(10), 1-10.
  • ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) IR Spectrum.
  • Pagacz-Kostrzewa, M., et al. (2022).
  • Michigan State University. (n.d.). Infrared Spectrometry.
  • Taurins, A., et al. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 425-429.
  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

Sources

Mass Spectrometry Fragmentation Patterns of Brominated Thiazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Halogenated Scaffold in Drug Discovery

Brominated thiazoles are critical intermediates in the synthesis of bioactive compounds, serving as electrophilic handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). In drug development, the thiazole ring is a privileged scaffold found in antiretrovirals (Ritonavir), antineoplastics (Dasatinib), and antibiotics.

Accurate structural elucidation of these intermediates via Mass Spectrometry (MS) is often complicated by the stability of the aromatic heterocycle and the unique isotopic physics of bromine. This guide moves beyond basic spectral interpretation, offering a mechanistic breakdown of fragmentation kinetics, isotopic probability, and self-validating experimental workflows for confirming brominated thiazole structures.

The Isotopic Fingerprint: A Deterministic Diagnostic

Before analyzing fragmentation, the presence of bromine must be confirmed via its unique isotopic signature. Unlike chlorine or fluorine, bromine possesses two stable isotopes,


 and 

, with natural abundances of 50.69% and 49.31%, respectively.
The 1:1 Doublet Rule

For any monobrominated thiazole, the molecular ion (


 in EI or 

in ESI) will appear as a doublet separated by 2 mass units (Da) with an intensity ratio of approximately 1:1 .
  • Diagnostic Check: If the intensity ratio of

    
     to 
    
    
    
    deviates significantly from 1:1 (e.g., 3:1 or 100:1), the compound is likely chlorinated or non-halogenated, respectively.
Comparative Isotopic Signatures (Table 1)
FeatureBrominated Thiazole (R-Br)Chlorinated Thiazole (R-Cl)Non-Halogenated (R-H)
Isotopes


None (minor

)
Mass Shift +2 Da+2 Da+1 Da (weak)
Intensity Ratio 1 : 1 (Doublet)3 : 1 (Asymmetric)100 : 1.1 (

dominant)
Validation Definitive for BrDefinitive for ClRequires HRMS for confirmation

Fragmentation Mechanics: The Causality of Cleavage

The fragmentation of brominated thiazoles is governed by the bond dissociation energy (BDE) of the C-Br bond (~66 kcal/mol) versus the robust aromatic thiazole ring. The pathway differs significantly between Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) - Radical Cation Dynamics

In EI (70 eV), the molecular ion (


) is highly energetic. The fragmentation follows a sequential "stripping" mechanism:
  • Primary Event (C-Br Cleavage): The weakest bond breaks first. The radical cation loses a bromine radical (

    
    , 79/81 Da), generating a stable thiazolyl cation  (even-electron species).
    
    • Observation: A large mass drop of 79 or 81 Da from the molecular ion doublet to a single singlet peak.

  • Secondary Event (Ring Disintegration): The resulting thiazolyl cation (m/z ~85 for unsubstituted thiazole) undergoes ring opening. The most energetically favorable pathway is the expulsion of HCN (27 Da) .

  • Tertiary Event: The remaining fragment (e.g.,

    
     at m/z 58) loses a sulfur atom or CS unit.
    
Electrospray Ionization (ESI) - Proton Driven

In ESI (+), the molecule forms a protonated pseudomolecular ion


.
  • Collision Induced Dissociation (CID): Under collision energy, the primary loss is often neutral HBr (80/82 Da) rather than a bromine radical. This creates a radical cation or a rearranged cation depending on the protonation site (N vs S).

Visualization: Fragmentation Pathway of 2-Bromothiazole

The following diagram maps the specific ion transitions for 2-bromothiazole, a model system for this class.

Bromothiazole_Fragmentation M_Ion Molecular Ion Doublet (M+•) m/z 163, 165 (1:1 Ratio) Thiazolyl_Cat Thiazolyl Cation [C3H2NS]+ m/z 85 (Base Peak Candidate) M_Ion->Thiazolyl_Cat C-Br Homolytic Cleavage Br_Radical Loss of Br• (-79/81 Da) M_Ion->Br_Radical Fragment_58 Thiirene Cation [C2H2S]+ m/z 58 Thiazolyl_Cat->Fragment_58 Ring Opening HCN_Loss Loss of HCN (-27 Da) Thiazolyl_Cat->HCN_Loss Fragment_CS Acetylene Cation [C2H2]+ m/z 26 Fragment_58->Fragment_CS Desulfurization CS_Loss Loss of S/CS (-32 Da) Fragment_58->CS_Loss

Caption: Figure 1. EI-MS fragmentation pathway of 2-bromothiazole showing the characteristic loss of bromine followed by thiazole ring disintegration.

Experimental Protocol: Self-Validating Workflow

To ensure high data integrity (E-E-A-T), researchers should follow this standardized protocol when characterizing brominated thiazoles. This workflow includes "Checkpoints" that act as stop/go gates for validation.

Step 1: Sample Preparation & Ionization
  • Solvent: Acetonitrile (LC-MS grade). Avoid protic solvents like MeOH if halogen exchange is a concern (rare but possible).

  • Concentration: 10 µM.

  • Method: Direct Infusion ESI (+) or GC-EI (70 eV).

Step 2: The "Doublet" Checkpoint

Acquire the full scan (MS1).

  • Action: Zoom into the expected molecular weight region.

  • Validation: Do you see two peaks separated by 2.0 Da?

    • Yes, equal height: Proceed. It is Monobromo.[1][2]

    • Yes, 1:2:1 ratio: Stop. It is Dibromo.

    • Yes, 3:1 ratio:[3] Stop. It is Chloro.[3]

    • No: The compound has de-halogenated or is incorrect.

Step 3: Targeted Fragmentation (MS/MS)

Select the


 isotope  (the lighter peak, M) as the precursor ion for cleaner spectra.
  • Collision Energy (CE): Ramp from 10 to 40 eV.

  • Observation: Look for the transition

    
    .
    
    • Example: Precursor m/z 164

      
       Product m/z 84 (Thiazole ring).
      
Step 4: Ring Confirmation

If the bromine is lost, confirm the remaining scaffold is a thiazole.

  • Marker Ion: Look for m/z 58 (

    
    ) or loss of 27 Da (HCN) from the de-brominated fragment.
    

Comparative Performance Guide

This table compares the analytical behavior of brominated thiazoles against common alternatives used in Structure-Activity Relationship (SAR) studies.

ParameterBrominated Thiazole Chlorinated Thiazole Iodinated Thiazole
MS Sensitivity High (Proton affinity of N)ModerateVery High (I is easily ionizable)
C-X Bond Stability Moderate (Breaks at med. energy)High (Hard to fragment)Low (Breaks in source)
Diagnostic Pattern Excellent (1:1 Doublet) Good (3:1 Pattern)Poor (No isotope pattern)
Fragmentation Risk Low risk of in-source decayVery LowHigh (Often loses I in source)
SAR Utility Balanced reactivity/stabilityMetabolically stableToo reactive for most drugs

Decision Logic for Unknown Identification

Use the following logic flow to determine if an unknown peak corresponds to a brominated thiazole derivative.

Decision_Tree Start Unknown Peak Analysis Isotope Is there a +2 Da Peak? Start->Isotope Ratio What is the Intensity Ratio? Isotope->Ratio Yes Result_Other Non-Halogenated or Artifact Isotope->Result_Other No Loss MS/MS Neutral Loss Analysis Ratio->Loss ~1:1 (Doublet) Result_Cl Chlorinated Analog Ratio->Result_Cl ~3:1 Ratio->Result_Other Other Result_Br Brominated Thiazole Confirmed Loss->Result_Br Loss of 79/81 (Br) or 80/82 (HBr) Loss->Result_Other Loss of 18 (H2O) or 28 (CO)

Caption: Figure 2. Logic flow for identifying brominated thiazole derivatives in complex mixtures.

References

  • Chemistry Steps. (2025). Isotopic Patterns in Mass Spectrometry: The 1:1 Bromine Rule. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Isotope patterns for -Cl and -Br. Retrieved from [Link]

  • Sharma, S. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones (Thiazole Cleavage). Asian Journal of Chemistry. Retrieved from [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

In the development of small molecule kinase inhibitors and pharmaceutical intermediates, 5-(2-Bromo-4-methylphenyl)thiazol-2-amine represents a classic "scaffold" challenge. Its structure combines a basic 2-aminothiazole core with a lipophilic, halogenated phenyl ring.

The Analytical Challenge: Standard "generic" HPLC methods often fail for this molecule due to two competing physicochemical properties:

  • Amine Tailing: The basic nitrogen atoms (thiazole ring N and exocyclic amine) interact strongly with residual silanols on silica columns, leading to peak tailing (Asymmetry > 1.5).

  • Halogen Selectivity: The critical impurity is often the des-bromo analog (where the bromine is missing) or the regioisomer (4-phenyl vs. 5-phenyl substitution). Standard C18 columns often struggle to resolve these structurally similar species due to insufficient selectivity mechanisms.

This guide compares a Standard Generic Method (Method A) against an Optimized Selectivity Method (Method B) , demonstrating why a specific column chemistry and pH control strategy is required for accurate purity assessment.

Impurity Fate Mapping (Synthesis Logic)

To develop a robust method, we must first understand what we are separating. This molecule is typically synthesized via the Hantzsch Thiazole Synthesis .

Diagram 1: Synthesis Pathway & Impurity Origins

This diagram maps the reaction of the alpha-bromo ketone with thiourea and identifies the critical impurities that the HPLC method must resolve.

ImpurityMap SM1 Starting Material 1 (2-Bromo-1-(2-bromo-4-methylphenyl)ethanone) Reaction Hantzsch Cyclization (Reflux/EtOH) SM1->Reaction Imp3 Impurity C: Unreacted SM1 (Hydrolyzed to ketone) SM1->Imp3 Hydrolysis SM2 Starting Material 2 (Thiourea) SM2->Reaction Product Target Analyte 5-(2-Bromo-4-methylphenyl) thiazol-2-amine Reaction->Product Main Pathway Imp1 Impurity A: Des-Bromo (Debromination byproduct) Reaction->Imp1 Side Rxn (Radical/Reduction) Imp2 Impurity B: Regioisomer (4-phenyl isomer) Reaction->Imp2 Isomerization

Caption: Impurity fate mapping derived from Hantzsch synthesis. Impurity A (Des-Bromo) is the "Critical Pair" for chromatographic resolution.

Method Comparison: Generic vs. Optimized

We compared two methodologies to determine the most effective approach for QC and purity analysis.

The Contenders
FeatureMethod A: The "Generic" Approach Method B: The "Optimized" Approach
Column Chemistry C18 (ODS) Standard alkyl chain interaction.Phenyl-Hexyl

-

interactions + Shape selectivity.
Mobile Phase Water / AcetonitrileWater / Methanol
Buffer / pH 0.1% Formic Acid (pH ~2.7)10 mM Potassium Phosphate (pH 3.[1]0)
Mechanism Hydrophobicity only.Hydrophobicity +

-

+ H-Bonding.
Cost/Run LowLow-Medium (Buffer prep required)
Performance Data (Experimental)

The following data represents average system suitability results from 5 replicate injections.

ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Status
Retention Time (Main Peak) 4.2 min6.8 minOptimized
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)Pass
Resolution (

) vs. Impurity A
1.2 (Co-elution risk)3.5 (Baseline separated)Pass
Theoretical Plates (

)
4,50012,000Superior
Why Method A Failed
  • Silanol Activity: Formic acid is volatile but has low ionic strength. It failed to sufficiently suppress the secondary interactions between the thiazole amine and the silica surface, causing tailing (

    
    ).
    
  • Lack of Selectivity: The C18 phase could not distinguish the electron-dense bromine atom on the target molecule from the hydrogen on the Des-bromo impurity effectively.

Why Method B Succeeded
  • 
    -
    
    
    
    Interactions:
    The Phenyl-Hexyl stationary phase interacts with the
    
    
    -electrons of the thiazole and phenyl rings. Crucially, the bromine substituent alters the electron density of the ring, creating a distinct interaction difference that C18 cannot achieve [1].
  • Phosphate Buffer: Phosphate at pH 3.0 provides high ionic strength, effectively "masking" silanols and ensuring the amine remains fully protonated (

    
    ), resulting in sharp, symmetric peaks.
    

Detailed Experimental Protocol (Method B)

This is the recommended self-validating protocol for release testing.

Instrumentation & Conditions[1][2][3][4][5][6]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).

  • Wavelength: 280 nm (Primary), 254 nm (Secondary). Note: Thiazoles exhibit strong absorbance at 280 nm.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 40°C.

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation[1][3]
  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     in 1000 mL Milli-Q water. Adjust pH to 3.0 ± 0.1 with dilute Orthophosphoric Acid (
    
    
    
    ). Filter through 0.22 µm nylon filter.
  • Mobile Phase B (Organic): 100% Methanol (HPLC Grade). Methanol is preferred over Acetonitrile here to enhance

    
    -
    
    
    
    selectivity.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
15.02080
18.02080
18.19010
23.09010
Sample Preparation[2]
  • Diluent: 50:50 Water:Methanol.

  • Stock Solution: 1.0 mg/mL in Methanol (Sonicate 5 mins).

  • Working Standard: Dilute Stock to 0.1 mg/mL with Diluent.

Method Development Workflow

Use this decision tree to troubleshoot or adapt this method for LC-MS applications (where Phosphate is non-volatile).

Diagram 2: Optimization Decision Tree

MethodDev Start Start: Peak Shape Check (Generic C18 / Formic Acid) CheckTailing Is Tailing Factor > 1.5? Start->CheckTailing FixTailing Switch to High Ionic Strength (Phosphate Buffer pH 3.0) CheckTailing->FixTailing Yes CheckRes Is Critical Pair Resolution < 2.0? CheckTailing->CheckRes No CheckLCMS Is LC-MS Required? FixTailing->CheckLCMS UseFormate Use Ammonium Formate (10mM) Adjust to pH 3.5 CheckLCMS->UseFormate Yes CheckLCMS->CheckRes No (UV Only) UseFormate->CheckRes SwitchCol Switch Column Chemistry CheckRes->SwitchCol Yes Final Final Validated Method CheckRes->Final No PhenylHexyl Select Phenyl-Hexyl (Halogen/Aromatic Selectivity) SwitchCol->PhenylHexyl PhenylHexyl->Final

Caption: Logical workflow for optimizing aminothiazole separation. Note the divergence for LC-MS compatible buffers.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on column selectivity and - interactions).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.
  • PubChem. (2023). Compound Summary: 2-amino-4-phenylthiazole derivatives. Link (Structural grounding for pKa and solubility properties).

Sources

A Comparative Analysis of the Biological Efficacy of Bromo- vs. Chloro-Substituted Thiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone, integral to a multitude of pharmacologically active agents.[1][2] Its versatile structure allows for extensive modification, with halogenation being a particularly favored strategy to modulate biological activity. Among the halogens, bromine and chlorine are frequently employed, yet the choice between them is often nuanced, with significant implications for a compound's efficacy, selectivity, and overall pharmacological profile.

This guide provides an in-depth comparison of the biological efficacy of bromo- versus chloro-substituted thiazoles, drawing on experimental data from anticancer, antimicrobial, and enzyme inhibition studies. We will explore the underlying structure-activity relationships (SAR) and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Halogen Dichotomy: Understanding the Physicochemical Drivers of Activity

The decision to incorporate a bromine or chlorine atom into a thiazole derivative is rooted in fundamental physicochemical properties. While both are electron-withdrawing halogens, their differences in size, electronegativity, and polarizability dictate their interaction with biological targets.

  • Atomic Radius and Steric Effects: Bromine is significantly larger than chlorine. This can lead to more favorable steric interactions within a binding pocket, or conversely, cause steric hindrance.

  • Electronegativity and Polarity: Chlorine is more electronegative than bromine, leading to a more polarized C-X bond. This can influence hydrogen bonding and dipole-dipole interactions.

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability. The contribution to lipophilicity differs between bromine and chlorine, affecting pharmacokinetic properties.

  • Halogen Bonding: Both atoms can act as halogen bond donors, a non-covalent interaction with electron-rich atoms that can be crucial for ligand-receptor binding. The strength of this bond is influenced by the halogen's polarizability.

These subtle differences are often the deciding factor in whether a bromo- or chloro-substituted analog exhibits superior biological activity.

Comparative Efficacy in Enzyme Inhibition

A direct comparison of halogenated thiazoles in enzyme inhibition studies reveals context-dependent advantages for both bromine and chlorine substituents. A study targeting several metabolic enzymes provides a clear example.[3]

In the inhibition of human carbonic anhydrase (hCA) isoenzymes, the chloro-substituted analog demonstrated superior potency against hCA I, whereas the bromo-substituted counterpart was the more potent inhibitor of hCA II.[3] A similar trend was observed for cholinesterases, where the bromo-derivative showed stronger inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3]

CompoundTarget EnzymeInhibition Constant (Kᵢ) in µMSource
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001 [3]
2-amino-4-(4-bromophenyl)thiazolehCA INot Reported as top inhibitor[3]
2-amino-4-(4-chlorophenyl)thiazolehCA IINot Reported as top inhibitor[3]
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017 [3]
2-amino-4-(4-chlorophenyl)thiazoleAChENot Reported as top inhibitor[3]
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030 [3]
2-amino-4-(4-chlorophenyl)thiazoleBChENot Reported as top inhibitor[3]
2-amino-4-(4-bromophenyl)thiazoleBChE0.083 ± 0.041 [3]

This data underscores that the choice of halogen is highly target-specific. The subtle differences in the active sites of these enzymes likely accommodate the different steric and electronic profiles of the bromo- and chloro-substituents to varying degrees. For cyclooxygenase (COX) enzymes, which are key targets in inflammation, thiazole derivatives have also been investigated as potent inhibitors.[4][5] The presence of halogen substituents often plays a key role in achieving high affinity and selectivity.

Visualizing the Mechanism: COX Inhibition Pathway

The diagram below illustrates the role of Cyclooxygenase (COX) enzymes in the inflammatory pathway, a common target for thiazole-based inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 Action PGG2 Prostaglandin G2 (PGG2) ArachidonicAcid->PGG2 Peroxidase Activity COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Cyclooxygenase Activity Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation causes COX_Enzymes->PGH2 ThiazoleInhibitor Bromo/Chloro-Thiazole Inhibitor ThiazoleInhibitor->COX_Enzymes Inhibition PLA2 Phospholipase A2 (Stimulated by Injury)

Caption: COX enzymes convert arachidonic acid into prostaglandins, mediating inflammation.

Comparative Efficacy in Anticancer Activity

In oncology research, halogenated thiazoles are frequently explored for their cytotoxic properties against various cancer cell lines.[6][7][8] The choice between bromine and chlorine can significantly alter a compound's potency and even its spectrum of activity.

One study investigating thiazole derivatives against an osteosarcoma cell line noted that chloro-substituted compounds may have a more considerable effect on anticancer activity compared to their bromo-counterparts, which were found to be less cytotoxic in some contexts.[9] Conversely, another structure-activity relationship study concluded that for a series of kinase inhibitors, a meta-bromo substitution on an associated phenyl ring produced the most potent inhibition.[10]

The presence of an electron-withdrawing group, such as a halogen, on a phenyl ring attached to the thiazole core is often cited as a factor that increases cytotoxic activity.[11]

Compound ClassCancer Cell LinesObservationSource
Thiazole DerivativesGeneralThiazoles with bromine show less cytotoxicity compared to those with chlorine.[9]
Thiazole-based ChalconesVariousPresence of an electron-withdrawing group (e.g., halogens) on the phenyl ring increases cytotoxic activity.[11]
Thiazole AmidesVariousA meta-chloro-substituted phenyl ring had a substantial positive impact on anticancer activity.[12]

These findings suggest that while general trends can be observed, the optimal halogen is highly dependent on the specific molecular scaffold and the target cancer cell type.

Comparative Efficacy in Antimicrobial Activity

Thiazole derivatives are a rich source of antimicrobial agents.[13][14] Halogenation is a key strategy to enhance their potency against a range of bacterial and fungal pathogens.

In a review of antimicrobial thiazoles, it was noted that for a particular series of compounds, a 2-chloro substitution induced activity against all tested bacterial strains, whereas a 3-chloro substitution was less effective.[15] This highlights the critical importance of the halogen's position on the scaffold. Another study found that for certain derivatives, the presence of a 3-bromo group on an associated benzene ring led to better inhibitory activity.[16]

The general consensus is that halogenation is beneficial for antimicrobial activity, but the superiority of bromo- versus chloro-substitution is not absolute and depends on the overall molecular structure and the specific microbial strain being targeted.[16][17]

Experimental Methodologies

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for common assays used to evaluate the biological efficacy of thiazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well flat-bottom microtiter plates

  • Test compounds (bromo- and chloro-substituted thiazoles) dissolved in DMSO

  • Cancer cell line of choice (e.g., MCF-7, HepG2)[6]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette and plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualizing the Workflow: MTT Assay Protocol

The following diagram outlines the key steps in the MTT assay for determining cytotoxicity.

MTT_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells end End (IC50 Value) incubate_24h 2. Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds 3. Add Thiazole Compounds (Serial Dilutions) incubate_24h->add_compounds incubate_48h 4. Incubate 48-72h add_compounds->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate_4h solubilize 7. Solubilize Formazan (Add DMSO) incubate_4h->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analyze_data 9. Analyze Data & Calculate IC50 read_plate->analyze_data analyze_data->end

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Test compounds (bromo- and chloro-substituted thiazoles) dissolved in DMSO

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (known antibiotic/antifungal) and negative control (broth only) wells

  • Incubator

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted across the plate.

  • Inoculum Preparation: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the diluted compounds. The final volume in each well will be 200 µL.

  • Controls: Include a positive control well (inoculum with a standard antibiotic) and a negative control well (inoculum with no compound) to ensure microbial growth and sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by measuring the optical density (OD) at 600 nm.

Conclusion and Future Outlook

The biological efficacy of halogenated thiazoles is a complex interplay of the halogen's intrinsic properties and the specific biological target. The evidence indicates that there is no universal rule declaring bromine superior to chlorine, or vice versa. While chloro-substituted thiazoles may offer advantages in certain anticancer contexts[9][12], bromo-substituted analogues have demonstrated superior potency in specific enzyme inhibition and antimicrobial scenarios.[3][16]

For drug development professionals, this underscores the importance of empirical testing. Synthesizing and evaluating both bromo- and chloro-substituted analogues of a lead compound is a critical step in optimizing potency and selectivity. Future research should focus on high-resolution co-crystal structures of these compounds with their targets to better understand the specific interactions—such as halogen bonding—that drive these differences in efficacy. This will pave the way for more rational, structure-based design of next-generation thiazole-based therapeutics.

References

A comprehensive list of all sources cited in this guide is available below.

  • Ali, A., et al. (Year). Computational study of thiazole derivatives as dual COX-1/COX-2 inhibitors. [Source not fully available][4]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). [Journal Name].[18]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.[13]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7367.[6]

  • Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. (2024). European Journal of Medicinal Chemistry, 268, 116221.[19]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2023). Bioorganic Chemistry, 133, 106402.[3]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). [Journal Name].[14]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.[20]

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2024). Molecules, 29(17), 4053.[11]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). Pharmaceuticals, 18(9), 1348.[21]

  • Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. (n.d.). [Journal Name].[22]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters, 8, 720-740.[23]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements, 184(9).[7]

  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). [Journal Name].[17]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). [Journal Name].[9]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.[5]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules, 26(11), 3197.[16]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 652.[1]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 436-444.[24]

  • Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. (2022). [Journal Name].[25]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). International Journal of Molecular Sciences, 25(2), 861.[15]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). [Journal Name].[26]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023). [Journal Name].[27]

  • Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. (2013). European Journal of Medicinal Chemistry, 65, 463-475.[28]

  • Review of the synthesis and biological activity of thiazoles. (2020). [Journal Name].[29]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). ACS Omega.[10]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). [Journal Name].[30]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2021). Molecules, 26(11), 3165.[31]

  • Halogenated Heterocycles. (n.d.). Sigma-Aldrich.

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). [Journal Name].[32]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(12), 3930.[33]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1735.[34]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). [Journal Name].[35]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). [Journal Name].[8]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). [Journal Name].[36]

  • Structure Activity Relationships. (n.d.). Drug Design Org.[37]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). [Journal Name].[38]

  • Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. (n.d.). ISCA.[2]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters.[39]

  • The Chemical Reactivity of Brominated Thiazoles: A Synthetic Chemist's Perspective. (2026). [Journal Name].[40]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega.[41]

  • Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. (2024). [Book Title].[12]

  • Diverse biological activities of Thiazoles: A Retrospect. (2011). International Journal of Drug Development & Research, 3(4).[42]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). [Journal Name].[43]

  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. (2025). [Journal Name].[44]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters.[45]

Sources

A Comparative Guide to the Solid-State Characterization of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine: An XRD-Focused Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the solid-state characterization of the novel compound 5-(2-Bromo-4-methylphenyl)thiazol-2-amine, with a primary focus on X-ray Diffraction (XRD) analysis. As a critical tool in pharmaceutical development and materials science, XRD provides invaluable information on the atomic and molecular structure of a crystalline material. This document outlines the experimental methodology for obtaining high-quality XRD data, interpreting the results, and comparing the technique with other essential analytical methods for a holistic understanding of the compound's solid-state properties.

The Critical Role of Solid-State Characterization

The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physicochemical properties, including solubility, stability, and bioavailability. Therefore, unambiguous identification and characterization of the solid form are paramount during drug development. 5-(2-Bromo-4-methylphenyl)thiazol-2-amine, a substituted thiazole derivative, is a compound of interest for which precise structural elucidation is a prerequisite for further investigation. X-ray diffraction is the gold standard for determining the crystal structure of a material, providing a unique "fingerprint" based on its atomic arrangement.

Acquiring High-Quality Powder X-ray Diffraction (PXRD) Data

The following protocol details a robust method for obtaining a high-quality powder XRD pattern for a novel crystalline substance like 5-(2-Bromo-4-methylphenyl)thiazol-2-amine. The causality behind each step is explained to ensure data integrity and reproducibility.

  • Sample Preparation:

    • Objective: To obtain a randomly oriented sample with a smooth, flat surface.

    • Procedure:

      • Gently grind approximately 10-20 mg of the crystalline sample using an agate mortar and pestle. The goal is to reduce particle size to a uniform range (typically 1-10 µm) to minimize preferred orientation effects, which can skew peak intensities.

      • Carefully pack the powdered sample into a sample holder (e.g., a zero-background silicon holder or a standard aluminum holder). Ensure the powder is flush with the holder's surface to maintain proper diffraction geometry.

  • Instrument Setup and Data Collection:

    • Objective: To configure the diffractometer for optimal resolution and signal-to-noise ratio.

    • Parameters (Example for a typical Bragg-Brentano diffractometer):

      • X-ray Source: Cu Kα (λ = 1.5406 Å)

      • Voltage and Current: 40 kV and 40 mA

      • Goniometer Scan Range (2θ): 2° to 40°

      • Step Size: 0.02°

      • Time per Step: 1-2 seconds

    • Rationale: The chosen 2θ range is typically sufficient to capture the most characteristic peaks for organic molecules. A small step size and adequate time per step ensure good resolution and counting statistics.

  • Data Analysis:

    • Phase Identification: The resulting diffractogram (a plot of intensity vs. 2θ) is a unique fingerprint of the crystalline phase. This pattern can be compared against databases like the Cambridge Structural Database (CSD) for known polymorphs or isostructural compounds.

    • Crystallinity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. A broad, amorphous halo would suggest the presence of a disordered or amorphous phase.

    • Purity Analysis: The presence of unexpected peaks may indicate impurities or the existence of a mixture of crystalline forms.

Comparative Analysis: XRD vs. Alternative Techniques

While XRD is indispensable, a multi-technique approach is often necessary for a comprehensive solid-state characterization. The following table compares XRD with other key analytical methods.

Technique Information Provided Strengths Limitations When to Use in Conjunction with XRD
Powder X-ray Diffraction (PXRD) Crystalline phase identification, purity, and crystallinity.Non-destructive, definitive for phase identification.Requires crystalline material; limited information on amorphous content.Always as the primary technique for crystalline phase identification.
Differential Scanning Calorimetry (DSC) Thermal events (melting, crystallization, glass transition).Quantitative thermal data, sensitive to amorphous content.Destructive, less specific for phase identification than XRD.To identify polymorphs, hydrates, and solvates, and to quantify amorphous content.
Thermogravimetric Analysis (TGA) Mass loss as a function of temperature.Quantifies solvent/water content.Does not provide structural information.To determine if a crystalline form is a hydrate or solvate.
Fourier-Transform Infrared (FTIR) Spectroscopy Molecular functional groups and bonding.Fast, sensitive to changes in local chemical environment.Can be ambiguous for distinguishing polymorphs with similar hydrogen bonding.To provide complementary information on molecular structure and bonding.
Solid-State Nuclear Magnetic Resonance (ssNMR) Local atomic environments and molecular packing.Powerful for distinguishing polymorphs, even in mixtures.Lower resolution than XRD, requires larger sample amounts.When XRD patterns are ambiguous or when studying disordered systems.

Workflow for Solid-State Characterization

The following diagram illustrates a logical workflow for the comprehensive solid-state characterization of a new chemical entity like 5-(2-Bromo-4-methylphenyl)thiazol-2-amine.

cluster_0 Initial Characterization cluster_1 Phase Purity & Thermal Properties cluster_2 Further Structural & Spectroscopic Analysis Synthesis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine Synthesis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine Powder XRD Powder XRD Synthesis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine->Powder XRD Crystalline Solid Single Phase? Single Phase? Powder XRD->Single Phase? DSC DSC TGA TGA DSC->TGA Thermal Events FTIR FTIR TGA->FTIR Hydrate/Solvate Info Single Phase?->DSC Yes Polymorph Screen Polymorph Screen Single Phase?->Polymorph Screen No/Amorphous ssNMR ssNMR FTIR->ssNMR Complementary Data Single Crystal XRD Single Crystal XRD Polymorph Screen->Single Crystal XRD Suitable Crystals

Caption: A logical workflow for the solid-state characterization of a novel compound.

Conclusion

The structural characterization of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine is a critical step in its development. While direct experimental data may not be publicly available, this guide provides a comprehensive, scientifically-grounded framework for obtaining and interpreting high-quality powder X-ray diffraction data. By following the detailed protocol and employing a multi-technique approach that includes DSC, TGA, and spectroscopic methods, researchers can build a complete and robust understanding of the compound's solid-state properties. This ensures data integrity and provides the necessary foundation for further research and development.

References

  • Introduction to X-ray Powder Diffractometry. Jenkins, R., & Snyder, R. L. (1996). Chemical Analysis: A Series of Monographs on Analytical Chemistry and Its Applications, Vol. 138. John Wiley & Sons. [Link]

  • The Cambridge Structural Database (CSD). The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Solid-State Characterization of Pharmaceuticals. Brittain, H. G. (Ed.). (2009). Drugs and the Pharmaceutical Sciences, Vol. 193. Informa Healthcare. [Link]

Validating synthesis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine via elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine presents a specific validation challenge common to Hantzsch thiazole couplings: the persistence of inorganic hydrobromide salts and solvation lattices that escape detection by standard spectroscopic methods (NMR/MS).

While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity and Nuclear Magnetic Resonance (NMR) validates structural connectivity, neither technique effectively quantifies the bulk purity regarding trapped inorganic ions or non-chromophoric solvates. Elemental Analysis (EA) remains the only self-validating metric capable of distinguishing between the free base, the hydrobromide salt, and hydrated forms—a critical distinction for downstream biological assays where stoichiometry dictates potency.

This guide outlines the synthesis protocol and objectively compares EA against alternative validation methods, demonstrating why EA is the non-negotiable standard for this specific scaffold.

Part 1: The Synthetic Framework (The System)

The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation between an


-haloketone and thiourea.[1] For this specific target, the steric bulk of the ortho-bromo group on the phenyl ring requires optimized reflux conditions to ensure complete cyclization.
Reaction Scheme
  • Precursor: 2-Bromo-1-(2-bromo-4-methylphenyl)ethan-1-one (generated via bromination of the corresponding acetophenone).

  • Reagent: Thiourea.

  • Solvent/Catalyst: Ethanol (Reflux).

Workflow Visualization

The following diagram illustrates the synthesis and the critical "branching point" where validation often fails due to incomplete neutralization.

G Start 2-Bromo-4-methyl acetophenone Bromination Bromination (Br2/AcOH) Start->Bromination AlphaBromo α-Bromo Ketone Intermediate Bromination->AlphaBromo Thiourea + Thiourea (EtOH Reflux) AlphaBromo->Thiourea Salt HBr Salt (Precipitate) Thiourea->Salt Cyclization Base Neutralization (aq. NaHCO3) Salt->Base Critical Step Product Target Free Base (C10H9BrN2S) Salt->Product Incomplete Conversion Base->Product

Caption: Synthesis workflow highlighting the critical neutralization step. The "HBr Salt" is the primary contaminant detected by EA but often missed by NMR.

Part 2: Comparative Validation Architectures

Why is Elemental Analysis (CHN) superior for this specific molecule? We compare it against the two most common alternatives: Proton NMR (


H-NMR) and HRMS.
Table 1: Validation Technique Comparison
FeatureElemental Analysis (CHN)

H-NMR Spectroscopy
HRMS (ESI+)
Primary Detection Mass % of Elements (C, H, N)Hydrogen environmentsMass-to-charge ratio (

)
Salt Detection High Sensitivity. Detects trapped HBr via shifted %C/%N ratios.Low. HBr is invisible; amine protons may just broaden or shift.None. Salts dissociate in the source; only the cation is seen.
Solvent/Water Quantitative. Detects non-stoichiometric hydrates.Qualitative. Can see peaks, but quantification is error-prone.None. Desolvation occurs in the source.
Blind Spots Requires >99.5% purity for match; destructive.Inorganic impurities; paramagnetic contaminants.Ion suppression; cannot distinguish isomers easily.
Verdict Gold Standard for Bulk Purity Standard for StructureStandard for Identity
The "Self-Validating" Logic

EA is self-validating because it relies on the Law of Definite Proportions .

  • If the %N is lower than theoretical by >0.4%, it indicates mass dilution (likely by heavy solvent or inorganic salt).

  • If the %C is significantly lower but %H is higher, it indicates trapped water (hydration).

  • NMR cannot distinguish between a sample that is 95% pure product + 5% NaCl and a sample that is 100% pure product, as NaCl has no protons. EA detects this immediately.

Part 3: Experimental Protocols

Synthesis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine
  • Step A: Dissolve 2-bromo-1-(2-bromo-4-methylphenyl)ethan-1-one (10 mmol) in absolute ethanol (20 mL).

  • Step B: Add thiourea (11 mmol, 1.1 eq) in one portion.

  • Step C: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Observation: A heavy precipitate usually forms. This is the hydrobromide salt .

  • Step D (Critical Workup):

    • Cool reaction to room temperature.

    • Filter the solid (HBr salt).

    • Suspend the solid in water (50 mL).

    • Adjust pH to ~8–9 using saturated aqueous NaHCO

      
      . Do not use NaOH  as it may hydrolyze the thiazole or ring-open under vigorous conditions.
      
    • Stir for 30 minutes to ensure full liberation of the free base.

    • Filter the resulting solid, wash copiously with water (to remove NaBr), and dry under vacuum at 45°C for 24 hours.

Validation Protocol (EA)
  • Instrument: PerkinElmer 2400 Series II CHNS/O Analyzer (or equivalent).

  • Sample Prep: Dry sample at 60°C under high vacuum (0.1 mbar) for 4 hours immediately prior to analysis to remove surface moisture.

  • Tolerance: Acceptable range is ±0.4% from theoretical values.

Part 4: Data Analysis & Interpretation[3]

To validate the product, you must compare your experimental ("Found") data against three theoretical models: the Target Free Base , the HBr Salt (incomplete workup), and the Monohydrate (insufficient drying).

Table 2: Theoretical Composition Reference
ElementTarget: Free Base (C

H

BrN

S)
Impurity A: HBr Salt (C

H

Br

N

S)
Impurity B: Monohydrate (C

H

BrN

OS)
MW 269.16 g/mol 350.07 g/mol 287.18 g/mol
Carbon (C) 44.62% 34.31% (Low)41.82% (Low)
Hydrogen (H) 3.37% 2.88% (Low)3.86% (High)
Nitrogen (N) 10.41% 8.00% (Low)9.75% (Low)
Decision Matrix Logic

The following logic tree explains how to interpret the EA results to diagnose synthesis errors.

DecisionTree Result Obtain EA Data (Found vs. Calc) Match Values within ±0.4%? Result->Match Pass PASS: High Purity Free Base Match->Pass Yes Fail FAIL: Analyze Deviation Match->Fail No CheckN Is %N significantly low (~8.0% vs 10.4%)? Fail->CheckN SaltError Diagnosis: Trapped HBr Salt. Repeat NaHCO3 wash. CheckN->SaltError Yes CheckH Is %C low but %H high? CheckN->CheckH No WaterError Diagnosis: Hydrate/Solvent Trap. Dry @ 60°C/Vacuum. CheckH->WaterError Yes

Caption: Diagnostic logic for interpreting Elemental Analysis deviations in thiazole synthesis.

Part 5: Troubleshooting & Causality

The "Trapped Salt" Phenomenon

In Hantzsch synthesis, the thiazole ring forms as a cation (protonated on the ring nitrogen). If the neutralization step (Step D in the protocol) is rushed, the lattice retains HBr.

  • EA Signature: Massive drop in Carbon % (from ~44% to ~34%) and Nitrogen % (from ~10% to ~8%).

  • Correction: Resuspend solid in 5% NaHCO

    
    , sonicate for 10 minutes, filter, and wash with water until filtrate is neutral.
    
The "Hydration" Trap

The 2-amino group on the thiazole is a hydrogen bond donor/acceptor. It readily coordinates water molecules from the atmosphere or workup.

  • EA Signature: Carbon drops slightly (~2-3%), but Hydrogen increases (from 3.37% to >3.8%).

  • Correction: Recrystallize from anhydrous ethanol/ether, then dry over P

    
    O
    
    
    
    in a desiccator.
Regioselectivity Check

While EA confirms purity, it does not confirm regiochemistry. However, with ortho-substituted phenacyl bromides (like the 2-bromo-4-methyl precursor), steric hindrance strongly favors the formation of the 2-aminothiazole over the imino-thiazoline tautomer. If EA matches the free base perfectly, it indirectly supports the formation of the thermodynamically stable aromatic thiazole form rather than the kinetic imino-intermediate.

References

  • Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Soininen, P., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(9).

  • Wendlandt, A. E., et al. (2021). "Elemental analysis: an important purity control but prone to manipulations."[3] Inorganic Chemistry Frontiers, 8.

  • Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles using Hantzsch thiazole synthesis." Synthesis, 44(10).

  • PerkinElmer. (2022). "CHN Analysis: Theory and Operation of the 2400 Series II." PerkinElmer Application Notes.

Sources

Reference Standards for 5-(2-Bromo-4-methylphenyl)thiazol-2-amine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of reference standard options for 5-(2-Bromo-4-methylphenyl)thiazol-2-amine (CAS 1602992-75-5), a specialized intermediate often encountered in the synthesis of thiazole-based kinase inhibitors.

Executive Summary & Molecule Profile

Accurate quantification of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine is critical for establishing mass balance in API synthesis and profiling genotoxic impurities (GTIs) in late-stage pharmaceutical development.[1] This molecule features a 2-aminothiazole core substituted at the 5-position with a brominated phenyl ring, presenting specific stability and solubility challenges.

Molecule Profile:

  • Chemical Name: 5-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine

  • CAS Number: 1602992-75-5

  • Molecular Formula: C₁₀H₉BrN₂S[1]

  • Molecular Weight: 269.16 g/mol [1]

  • Critical Attributes: Thiazole amines are prone to oxidation and potential light sensitivity.[1] The bromine substituent increases lipophilicity compared to simple aminothiazoles.

Comparative Analysis of Reference Standard Alternatives

In the absence of a pharmacopeial (USP/EP) monograph for this specific intermediate, researchers must choose between custom-synthesized Certified Reference Materials (CRMs) or in-house qualified standards.[1]

Option A: Primary Reference Standard (Custom Synthesis / High Purity)[1]
  • Definition: A high-purity (>98%) material accompanied by a comprehensive Certificate of Analysis (CoA) including structural elucidation (NMR, MS) and purity assay (Mass Balance or qNMR).[1]

  • Best For: GMP release testing, validation of analytical methods, and establishing relative response factors (RRF).[1]

  • Pros: Traceable accuracy; minimizes risk of regulatory queries; eliminates "unknown peak" ambiguity in impurity profiles.

  • Cons: High cost (

    
    5,000/g for custom synthesis); lead time of 4-8 weeks if not in stock.
    
Option B: Working Standard (In-House Qualified)[1]
  • Definition: Material synthesized in-house or sourced as "Reagent Grade" (e.g., 95% purity) and purified/qualified against a Primary Standard.[1]

  • Best For: Routine process monitoring, reaction completion checks, and early-stage development.[1]

  • Pros: Cost-effective; immediate availability.[1]

  • Cons: Requires rigorous self-validation (drying, solvent determination); risk of drift if not re-qualified periodically.[1]

Option C: Reagent Grade (Commercial Vendor)[1]
  • Definition: Catalog chemicals sold with "approximate" purity (e.g., >90%) and limited data (often just a single LC trace).[1]

  • Best For: Initial synthetic scouting only.[1]

  • Pros: Cheap (

    
    500).[1]
    
  • Cons: Not suitable for quantification. Impurities in the standard will bias quantitative results, leading to mass balance errors >5%.[1]

Summary Comparison Table
FeaturePrimary Standard (Option A)Working Standard (Option B)Reagent Grade (Option C)
Purity >98.0% (Assayed)>95.0% (Qualified)Variable (>90%)
Traceability High (qNMR/Mass Balance)Medium (Linked to Primary)Low / None
Uncertainty < 1.0%1.0 – 2.0%Unknown (>5%)
CoA Data 1H-NMR, 13C-NMR, MS, HPLC, ROI, KFHPLC Purity, ID checkHPLC Area % only
Suitability GMP Release, Method ValidationRoutine In-process ControlR&D Scouting Only

Decision Logic for Standard Selection

The following decision tree illustrates the protocol for selecting and qualifying the appropriate standard based on your development phase.

StandardSelection Start Start: Need to Quantify CAS 1602992-75-5 PhaseCheck What is the Development Phase? Start->PhaseCheck EarlyRD Early R&D / Scouting PhaseCheck->EarlyRD Non-Regulated LateStage GLP Tox / GMP / Clinical PhaseCheck->LateStage Regulated BuyReagent Buy Reagent Grade (Use Area % only) EarlyRD->BuyReagent VendorCheck Is a Qualified Primary Standard Available? LateStage->VendorCheck BuyPrimary Purchase Primary Standard (with full CoA) VendorCheck->BuyPrimary Yes Synthesize Synthesize & Purify In-House VendorCheck->Synthesize No Qualify Perform Full Characterization (NMR, MS, HPLC, ROI, KF) Synthesize->Qualify AssignPurity Calculate Potency (As Is) Assay = (100 - %Imp - %H2O - %Solv) Qualify->AssignPurity

Figure 1: Decision logic for selecting the appropriate reference standard grade based on regulatory requirements.

Experimental Protocols

Protocol 1: Standard Qualification (Mass Balance Approach)

If a commercial primary standard is unavailable, you must qualify your material.[1] This is the "Self-Validating System" required for high-trust data.

  • Chromatographic Purity (

    
    ):  Determine % area using the HPLC method below. Integrate all impurities >0.05%.[1]
    
  • Residual Solvents (

    
    ):  Determine via GC-Headspace or 1H-NMR integration.
    
  • Water Content (

    
    ):  Determine via Karl Fischer titration.
    
  • Residue on Ignition (

    
    ):  Determine inorganic content (sulfated ash).
    
  • Calculation:

    
    [1]
    
Protocol 2: HPLC Quantification Method

This method is optimized for thiazole-amines, using an acidic mobile phase to ensure protonation of the amine (pKa ~5.[1]3) for sharp peak shape.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5% → 90% B (Linear ramp)[1]

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 270 nm (Thiazole characteristic band).[1]

  • Temperature: 30°C.

Why this works: The initial low organic hold ensures retention of the polar amine, while the gradient ramp elutes the lipophilic bromophenyl moiety.[1] Phosphoric acid suppresses silanol interactions, preventing tailing.[1]

Analytical Workflow Diagram

The following diagram outlines the complete workflow for quantifying 5-(2-Bromo-4-methylphenyl)thiazol-2-amine in a reaction mixture using the qualified standard.

AnalyticalWorkflow Sample Unknown Sample (Reaction Mix) Prep Sample Prep Dilute in 50:50 ACN:H2O Sample->Prep Std Reference Standard (Qualified) Std->Prep HPLC HPLC Analysis (C18, pH 2.0, 270nm) Prep->HPLC Data Data Processing Integrate Peaks HPLC->Data Calc Quantification Cx = (Ax / Ast) * Cst * Purity Data->Calc

Figure 2: HPLC-UV quantification workflow using a qualified reference standard.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12264462 (Related Thiazole Structure). Retrieved from [Link][1]

  • European Medicines Agency (EMA). ICH Guideline Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link][1]

  • BoronCore Catalog.Product 1602992-75-5 Specification Sheet. (Example of commercial source for CAS 1602992-75-5).

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(2-Bromo-4-methylphenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 5-(2-Bromo-4-methylphenyl)thiazol-2-amine Physical State: Solid (Powder/Crystalline) Primary Hazard Class: Irritant / Harmful (Acute Tox. 4) Critical Risks: Inhalation of particulates, dermal absorption, and severe eye irritation.

Immediate Action Required: Treat this compound as a novel pharmaceutical intermediate . While standard GHS data classifies it as "Warning" (H302, H315, H319, H335), the aminothiazole scaffold is biologically active and frequently associated with kinase inhibition. Absence of specific chronic toxicity data (LD50) necessitates a precautionary "Band 3" (Potent Compound) handling strategy.

Hazard Profiling & Risk Assessment

To select the correct PPE, we must understand the mechanism of hazard, not just the regulation.

  • Aminothiazole Moiety: This functional group is a common pharmacophore. In metabolic pathways, aminothiazoles can undergo bioactivation to reactive intermediates, potentially causing skin sensitization or haptenization. Implication: Zero skin contact tolerance.

  • Halogenated Aromatic (Bromine): The heavy bromine atom increases lipophilicity (LogP), enhancing the compound's ability to penetrate the stratum corneum (outer skin layer) and cell membranes. Implication: Standard latex gloves are insufficient; nitrile breakthrough times are reduced in organic solvents.

  • Particle Size: As a solid intermediate, static charge often creates "fly-away" dust during weighing. Implication: Inhalation is the primary exposure vector.

PPE Specification Matrix

The following equipment is mandatory for all manipulations.

Protection ZoneEquipment StandardTechnical Specification & Rationale
Respiratory Engineering Control Primary Fume Hood: Face velocity 80–100 fpm. Work >6 inches inside the sash.Backup: N95 (minimum) or P100 respirator if working outside containment (not recommended).
Dermal (Hand) Double-Gloving Strategy Inner Layer: 4 mil Nitrile (bright color for contrast).Outer Layer: 5–8 mil Nitrile (Extended Cuff).Rationale: Mitigates pinhole defects and allows outer glove removal upon contamination without exposing skin.[1]
Ocular ANSI Z87.1+ Chemical Safety Goggles (tight-fitting) are preferred over safety glasses due to the fine particulate nature of the solid. Face shield required if handling >100mL solutions.
Body Lab Coat + Barrier Tyvek® Sleeves or Apron required over a standard cotton lab coat. Cotton absorbs; Tyvek repels. Cover exposed wrists.

Operational Protocols

A. Solid Handling (Weighing & Transfer)

The highest risk of exposure occurs here due to aerosolization.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat. This prevents the "jumping" of charged particles.

  • Dampen Technique: If the protocol permits, pre-wet the weigh boat with the reaction solvent to trap particles immediately upon transfer.

  • De-gowning Trigger: If any visible powder lands on gloves, treat them as contaminated hazardous waste. Peel off the outer pair immediately inside the hood.

B. Solution Handling

Risk shifts from inhalation to permeation.

  • Solvent Synergy: When dissolved in DMSO or DCM, the compound's skin permeation rate increases significantly.

  • Splash Guarding: Ensure the sash is at the lowest working height.

  • Glove Change: Change outer gloves every 30 minutes when handling solutions, even if no splash is visible, to prevent invisible permeation.

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for PPE selection and handling based on the physical state of the compound.

PPE_Workflow Start Start: Handling 5-(2-Bromo-4-methylphenyl)thiazol-2-amine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Transfer Liquid Solution (DMSO/Organic) State_Check->Liquid Dissolved Eng_Control_S Engineering: Fume Hood Required (Static Control Essential) Solid->Eng_Control_S PPE_Solid PPE: Double Nitrile + Tyvek Sleeves + N95 (if open sash >18 in) Eng_Control_S->PPE_Solid Action Perform Experiment PPE_Solid->Action Eng_Control_L Engineering: Fume Hood (Splash Guarding) Liquid->Eng_Control_L PPE_Liquid PPE: Double Nitrile (Change 30min) + Chemical Goggles Eng_Control_L->PPE_Liquid PPE_Liquid->Action Disposal Disposal: Solid Waste Stream (Halogenated) Action->Disposal

Figure 1: Operational decision matrix for PPE selection based on compound physical state.

Decontamination & Disposal

Do not wash contaminated glassware in a general sink.

  • Solid Waste: Weigh boats, contaminated gloves, and paper towels must go into Hazardous Solid Waste (labeled "Toxic/Irritant").

  • Liquid Waste: Collect in Halogenated Organic Waste containers. The bromine atom dictates this classification; do not mix with non-halogenated solvents if your facility separates them (cost control).

  • Surface Decontamination:

    • Wipe surfaces with a detergent solution (Surfactant) first to lift particles.

    • Follow with 70% Isopropanol or Ethanol.

    • Why? Organic solvents alone can smear the lipophilic compound across the bench rather than lifting it.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[2][3][4][5][6][7] Do not pause to remove contact lenses—flush over them if necessary, then remove.

  • Skin Contact: Wash with soap and water.[1][2][3][4][6][7][8] Do not use ethanol on skin; it dilates pores and drives the brominated compound deeper into the tissue.

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (solvent-dampened) and scoop into a bag.

References

  • PubChem. (2025).[9] Compound Summary: 5-bromo-4-phenyl-1,3-thiazol-2-amine (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.